3-Chloro-5-fluoro-4-methoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-fluoro-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILNMKBXNYUXIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397488 | |
| Record name | 3-Chloro-5-fluoro-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177994-49-9 | |
| Record name | 3-Chloro-5-fluoro-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Molecular Weight of 3-Chloro-5-fluoro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed determination of the molecular weight of 3-Chloro-5-fluoro-4-methoxybenzaldehyde. The calculation is based on its molecular formula, derived from the compound's nomenclature, and the standard atomic weights of its constituent elements.
Molecular Formula Determination
The chemical name this compound indicates a benzaldehyde core structure with specific substitutions on the benzene ring.
-
Benzaldehyde Core : A benzene ring attached to a formyl group (-CHO).
-
Substituents :
-
A chlorine atom (Cl) at the 3rd position.
-
A fluorine atom (F) at the 5th position.
-
A methoxy group (-OCH₃) at the 4th position.
-
Based on this structure, the molecular formula is determined to be C₈H₆ClFO₂ .
Atomic Weight Data
The calculation of the molecular weight relies on the atomic weights of each element present in the molecule. The values used are the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Chlorine | Cl | 35.453 |
| Fluorine | F | 18.998 |
| Oxygen | O | 15.999 |
Molecular Weight Calculation
The molecular weight is the sum of the atomic weights of all atoms in the molecule.
Calculation Steps:
-
Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol
-
Hydrogen (H): 6 atoms × 1.008 g/mol = 6.048 g/mol
-
Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol
-
Fluorine (F): 1 atom × 18.998 g/mol = 18.998 g/mol
-
Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol
Total Molecular Weight:
96.088 + 6.048 + 35.453 + 18.998 + 31.998 = 188.585 g/mol
This calculated molecular weight is consistent with values derived from similar compounds, such as 3-Chloro-4-methoxybenzaldehyde (170.59 g/mol )[1] and 3-Fluoro-4-methoxybenzaldehyde (154.14 g/mol )[2][3], after accounting for the mass differences of the respective substituents.
Visualization of Calculation Workflow
The following diagram illustrates the logical flow for determining the molecular weight of this compound.
References
An In-depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzaldehyde: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-5-fluoro-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde. Due to the limited availability of direct experimental data for this specific compound, this document focuses on its fundamental chemical structure, predicted physicochemical properties, and a detailed, proposed synthetic pathway. The methodologies are derived from established protocols for structurally analogous compounds. Furthermore, this guide explores potential applications in drug discovery and medicinal chemistry, based on the known utility of related benzaldehyde derivatives. All quantitative data is presented in structured tables, and key experimental workflows are detailed.
Chemical Structure and Identification
This compound is a substituted benzaldehyde with a chlorine atom at the 3-position, a fluorine atom at the 5-position, and a methoxy group at the 4-position relative to the aldehyde functional group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆ClFO₂ |
| SMILES | COc1c(F)cc(C=O)cc1Cl |
| InChIKey | (Predicted) |
| CAS Number | Not assigned |
Predicted Physicochemical Properties
The physicochemical properties of this compound have been predicted based on the known properties of structurally similar compounds. These predictions are valuable for anticipating its behavior in various experimental settings.
Table 2: Predicted Physicochemical Properties and Comparison with Analogous Compounds
| Property | Predicted Value for this compound | 3-Fluoro-4-methoxybenzaldehyde[1] | 3-Chloro-4-methoxybenzaldehyde[2] | 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde[3] |
| Molecular Weight ( g/mol ) | 188.58 | 154.14 | 170.59 | 170.14 |
| Melting Point (°C) | (Predicted) Solid | 34-35 | 56-60 | 114-118 |
| Boiling Point (°C) | (Predicted) | Not available | Not available | Not available |
| Form | (Predicted) Solid | Solid | Solid | Solid |
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Methylation of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
This protocol is adapted from standard methylation procedures for substituted phenols.
-
Reaction Setup: To a solution of 3-chloro-5-fluoro-4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Methylating Agent: Stir the mixture at room temperature and add a methylating agent, for example, dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) or methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically heated to a temperature between 50-80°C to ensure completion.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
Polysubstituted benzaldehydes are valuable intermediates in the synthesis of various pharmaceutical compounds. The unique combination of chloro, fluoro, and methoxy substituents on the aromatic ring of this compound can influence its electronic properties, lipophilicity, and metabolic stability, making it an interesting building block for novel therapeutics.
Based on the applications of structurally similar compounds, this compound could potentially be used in the synthesis of:
-
Enzyme Inhibitors: The aldehyde functionality can be a key pharmacophore or a synthetic handle to introduce other functional groups that interact with enzyme active sites.
-
Antimicrobial and Antifungal Agents: Halogenated aromatic compounds often exhibit antimicrobial properties.
-
Anticancer Agents: Many complex heterocyclic compounds with anticancer activity are synthesized from substituted benzaldehydes.
Caption: Conceptual workflow illustrating the use of the title compound in drug discovery.
General Experimental Protocols for Characterization
For a newly synthesized compound like this compound, a thorough structural characterization is essential. The following are standard analytical techniques that would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To determine the number and environment of protons. The aldehyde proton should appear as a singlet at approximately 9.8-10.0 ppm. The aromatic protons will show characteristic splitting patterns based on their coupling with each other and the fluorine atom.
-
¹³C NMR: To identify the number of unique carbon atoms. The carbonyl carbon of the aldehyde will have a characteristic chemical shift around 190 ppm.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
Mass Spectrometry (MS)
To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass.
Infrared (IR) Spectroscopy
To identify the functional groups present. A strong absorption band around 1700 cm⁻¹ would be indicative of the aldehyde carbonyl group.
Conclusion
While this compound is not a well-documented compound, its structure suggests significant potential as a versatile building block in medicinal chemistry and materials science. This guide provides a foundational understanding of its predicted properties and a viable synthetic strategy. Further research is warranted to synthesize and characterize this compound and to explore its utility in the development of novel molecules with potential therapeutic applications. The detailed protocols and conceptual workflows presented herein offer a roadmap for researchers and scientists interested in pursuing studies on this and other polysubstituted benzaldehydes.
References
An In-depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 3-Chloro-5-fluoro-4-methoxybenzaldehyde is a specialized chemical entity. Direct experimental data for this specific molecule is not extensively available in public-domain literature. The following guide has been compiled through an analysis of structurally related compounds and established principles of organic chemistry and pharmacology. All data presented herein, particularly quantitative values and biological activities, should be considered predictive and require experimental validation.
Introduction
Substituted benzaldehydes are a pivotal class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and fragrances. The specific placement of electron-withdrawing and electron-donating groups on the benzene ring can significantly influence the physicochemical properties and biological activity of these molecules. This guide focuses on the chemical characteristics, potential synthetic routes, and hypothetical biological relevance of this compound, a polysubstituted aromatic aldehyde. The presence of chloro, fluoro, and methoxy groups suggests a compound with unique electronic and steric properties, making it a person of interest for novel molecular design and development.
Chemical Identity and Properties
The formal IUPAC name for the compound is This compound . The structure consists of a benzene ring substituted with a chloro group at position 3, a fluoro group at position 5, a methoxy group at position 4, and an aldehyde (formyl) group at position 1.
Physicochemical Properties
| Property | Value | Source/Basis for Estimation |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₈H₆ClFO₂ | Calculated |
| Molecular Weight | 188.59 g/mol | Calculated |
| Appearance | Predicted: White to off-white crystalline solid | Analogy to other substituted benzaldehydes |
| Melting Point (°C) | Estimated: 50-70 | Inferred from 3-Fluoro-4-methoxybenzaldehyde (34-35°C) and 3-Chloro-4-fluorobenzaldehyde (not available) |
| Boiling Point (°C) | Estimated: >200 | Inferred from related structures |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform); sparingly soluble in water. | General solubility of aromatic aldehydes |
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be conceptualized starting from commercially available precursors. A multi-step synthesis is likely required to achieve the desired substitution pattern. One such hypothetical pathway is outlined below.
Synthetic Workflow Diagram
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocols
The following are generalized protocols for the key transformations proposed in the synthetic pathway. These would require optimization for the specific substrate.
Step 1: Chlorination of 1-Fluoro-2-methoxy-4-nitrobenzene
-
To a solution of 1-fluoro-2-methoxy-4-nitrobenzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), a Lewis acid catalyst such as iron(III) chloride is added.
-
Chlorine gas is bubbled through the solution, or a chlorinating agent like N-chlorosuccinimide is added portion-wise.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate and extracted with an organic solvent. The organic layer is dried and concentrated to yield 2-chloro-1-fluoro-5-methoxy-3-nitrobenzene.
Step 2: Reduction of the Nitro Group
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The nitro-substituted intermediate is dissolved in ethanol or acetic acid.
-
A reducing agent such as iron powder with hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) is employed.
-
The reaction mixture is heated and stirred until the starting material is consumed.
-
The mixture is then filtered, and the solvent is removed under reduced pressure. The crude product is purified to give 3-chloro-5-fluoro-4-methoxyaniline.
Step 3: Sandmeyer Reaction to Introduce the Nitrile Group
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The aniline derivative is diazotized by treating it with a cold aqueous solution of sodium nitrite and a strong acid (e.g., hydrochloric acid) at 0-5 °C.
-
The resulting diazonium salt solution is then added to a solution of copper(I) cyanide.
-
The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
-
The product, 3-chloro-5-fluoro-4-methoxybenzonitrile, is extracted and purified.
Step 4: Reduction of the Nitrile to an Aldehyde
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The benzonitrile is dissolved in an anhydrous aprotic solvent (e.g., toluene or THF) and cooled to a low temperature (e.g., -78 °C).
-
A solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent is added dropwise.
-
The reaction is stirred at low temperature and then quenched by the addition of an acid or a mild reducing agent workup.
-
The final product, this compound, is isolated by extraction and purified by column chromatography or recrystallization.
Potential Biological Activity and Applications
While the biological profile of this compound has not been reported, the activities of related halogenated and methoxy-substituted benzaldehydes can provide insights into its potential applications.
-
Antimicrobial and Antifungal Activity: Halogenated aromatic compounds are known to exhibit a range of biological activities, including antibacterial and antifungal properties. Anisaldehyde derivatives have also been investigated for their antifungal and herbicidal activities. The combination of halogen and methoxy substituents may lead to compounds with interesting antimicrobial profiles.
-
Enzyme Inhibition: Substituted benzaldehydes can act as inhibitors for various enzymes. For instance, some have shown activity against nitrilase and triacylglycerol lipase. The specific substitution pattern of this compound could confer selectivity towards certain enzyme targets.
-
Precursor for Pharmaceutical Synthesis: Polysubstituted benzaldehydes are valuable intermediates in the synthesis of more complex drug molecules. The aldehyde functional group is highly reactive and can be readily converted into other functionalities, making it a key synthon in medicinal chemistry.
Hypothetical Signaling Pathway Modulation
Given the prevalence of halogenated compounds in kinase inhibitor discovery, it is plausible that this compound could serve as a scaffold for developing inhibitors of protein kinases involved in cell signaling pathways.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound represents an intriguing, albeit currently under-investigated, chemical entity. Its unique substitution pattern of both electron-withdrawing halogens and an electron-donating methoxy group suggests a nuanced chemical reactivity and potential for novel biological activities. The synthetic pathways and potential applications discussed in this guide are based on established chemical principles and data from analogous compounds. Further experimental investigation is necessary to fully elucidate the properties and potential of this compound for applications in drug discovery and materials science.
Technical Guide: Solubility Profile of 3-Chloro-5-fluoro-4-methoxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the solubility of 3-Chloro-5-fluoro-4-methoxybenzaldehyde. Following a comprehensive search of available scientific literature and chemical databases, no specific quantitative solubility data for this compound could be identified. In light of this, the guide provides a detailed, generalized experimental protocol for determining the thermodynamic solubility of a novel solid organic compound, such as this compound, in various solvents. This is supplemented by a workflow diagram to visually represent the experimental process. The methodologies described herein are standard in pharmaceutical and chemical research and are intended to provide a robust framework for researchers to generate reliable solubility data.
Introduction
The solubility of a chemical compound is a critical physicochemical property, profoundly influencing its behavior in both chemical and biological systems. For professionals in drug development, understanding a compound's solubility is fundamental for formulation design, bioavailability prediction, and ensuring consistent results in biological assays.
Quantitative Solubility Data
As of the date of this publication, a thorough search of chemical databases and scientific literature did not yield specific quantitative solubility data for this compound. Therefore, a data table cannot be presented. Researchers are encouraged to use the experimental protocol provided in the following section to generate this data.
General Experimental Protocol for Thermodynamic Solubility Determination
The following protocol details the "shake-flask" method, which is widely regarded as the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2][3] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[1][2]
3.1. Materials and Equipment
-
Compound: this compound (solid)
-
Solvents: A range of relevant solvents should be tested, for example:
-
Purified Water (e.g., Milli-Q or equivalent)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 N Hydrochloric Acid (HCl)[1]
-
Ethanol
-
Methanol
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile
-
-
Apparatus:
-
Analytical balance
-
Vials with screw caps (e.g., 2-4 mL glass vials)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Syringes
-
Autosampler vials or microplates for analysis
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
3.2. Procedure
-
Preparation:
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C or 37 °C). The temperature must be controlled and recorded.[3]
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This is typically 24 to 48 hours. A preliminary experiment can be run to determine the time required to reach a plateau in concentration.[3]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifugation is the preferred method. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.[1]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Immediately filter the aliquot using a syringe filter into a clean collection vessel (e.g., an autosampler vial).[1] The filter material should be chosen to minimize drug binding.
-
Dilute the filtered sample with an appropriate solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
-
Quantification:
-
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the original saturated solution by applying the dilution factor. The result is the solubility of the compound in the tested solvent at the specified temperature, typically expressed in mg/mL or µg/mL.
-
Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.
Caption: A flowchart of the shake-flask method for solubility determination.
Conclusion
While direct solubility data for this compound is not currently documented in publicly accessible sources, this guide provides the necessary framework for its determination. By following the detailed experimental protocol for the shake-flask method, researchers can generate accurate and reliable thermodynamic solubility data. This information is indispensable for advancing research and development activities, particularly in the fields of medicinal chemistry and drug formulation, ensuring that subsequent studies are built upon a solid foundation of fundamental physicochemical properties.
References
Navigating the Safety Profile of 3-Chloro-5-fluoro-4-methoxybenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The novel compound 3-Chloro-5-fluoro-4-methoxybenzaldehyde holds potential for various applications within research and drug development. As with any new chemical entity, a thorough understanding of its safety profile is paramount for ensuring safe handling and experimental design. In the absence of a specific Safety Data Sheet (SDS) for this compound, this technical guide provides a comprehensive safety overview by extrapolating data from structurally analogous compounds. This guide summarizes key safety, handling, and toxicological information to empower researchers in making informed decisions.
Physicochemical and Hazard Identification
Due to the lack of direct experimental data for this compound, the following table presents a comparative summary of properties and GHS classifications for structurally related benzaldehyde derivatives. This data allows for an informed estimation of the potential hazards associated with the target compound. The presence of halogen (chloro and fluoro) and methoxy functional groups on the benzaldehyde core suggests that it will likely share similar irritant and toxicological properties with its analogues.
Table 1: Comparative Physicochemical and GHS Hazard Data of Structurally Related Benzaldehydes
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | GHS Pictogram(s) | GHS Hazard Statement(s) |
| This compound (Target Compound) | C₈H₆ClFO₂ | ~188.58 | Likely: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | |
| 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | C₈H₇FO₃ | 170.14 | Warning | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[1] |
| 3-Chloro-4-methoxybenzaldehyde | C₈H₇ClO₂ | 170.59 | Warning | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[2][3] |
| 3-Chloro-4-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | Warning | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[4] |
| 3-Fluoro-4-methoxybenzaldehyde | C₈H₇FO₂ | 154.14 | Warning | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5][6] |
| 3-Chloro-5-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | Warning | H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[7] |
| 3-Chloro-5-methoxybenzaldehyde | C₈H₇ClO₂ | 170.59 | Warning | H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[8] |
| 4-Fluoro-3-methoxybenzaldehyde | C₈H₇FO₂ | 154.14 | Danger | H302: Harmful if swallowed, H315: Causes skin irritation, H318: Causes serious eye damage, H335: May cause respiratory irritation.[9] |
Note: Data for the target compound is inferred from the properties of the listed analogues.
Experimental Protocols for Hazard Assessment
While specific experimental protocols for this compound are not available, standard methodologies for assessing the hazards identified for its analogues are well-established. Researchers handling this or similar new compounds should consider the following experimental approaches for a comprehensive safety evaluation.
Skin Corrosion/Irritation Testing (OECD TG 439: In Vitro Skin Irritation)
This in vitro test method uses reconstructed human epidermis (RhE) models to assess the potential of a substance to cause skin irritation.
Methodology:
-
Tissue Preparation: Reconstituted human epidermis tissues are pre-incubated in a sterile, defined medium.
-
Test Substance Application: A small volume of the test substance (in a suitable solvent if necessary) is applied topically to the tissue surface.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
-
Viability Assessment: Following incubation and rinsing, tissue viability is determined using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.
-
Data Interpretation: The reduction in cell viability compared to negative controls is used to classify the substance's irritation potential.
Serious Eye Damage/Eye Irritation Testing (OECD TG 492: Reconstructed human Cornea-like Epithelium (RhCE) test method)
This in vitro method evaluates the potential of a substance to cause serious eye damage or irritation.
Methodology:
-
Tissue Culture: Reconstructed human cornea-like epithelium tissues are cultured to form a stratified, non-keratinized epithelium.
-
Exposure: The test substance is applied to the epithelial surface for a short duration.
-
Post-Exposure Incubation: Tissues are rinsed and incubated in fresh medium.
-
Viability Measurement: Cell viability is measured using a quantitative method like the MTT assay.
-
Classification: The degree of cytotoxicity is used to predict the eye irritation potential.
Safe Handling and Emergency Procedures
Based on the hazard profiles of analogous compounds, a cautious approach to handling this compound is essential. The following logical workflow outlines the recommended procedures for safe handling and response to accidental exposure.
Caption: Recommended workflow for the safe handling of this compound.
Personal Protective Equipment (PPE) Selection Logic
The selection of appropriate Personal Protective Equipment (PPE) is critical for minimizing exposure risk. The following diagram illustrates the decision-making process for selecting PPE when handling this compound.
Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial. The following table summarizes the recommended first aid procedures based on the known hazards of similar compounds.[10][11][12]
Table 2: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms develop or persist, seek medical attention.[10][11] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[10][11] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10][11] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Fire and Explosion Hazard Data
While specific flammability data for this compound is unavailable, related solid benzaldehyde derivatives are generally combustible but not highly flammable under standard laboratory conditions.
Table 3: Firefighting Measures for Related Compounds
| Parameter | Recommendation |
| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards Arising from the Chemical | Combustion may produce irritating and toxic gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[10] |
| Protective Equipment for Firefighters | Wear self-contained breathing apparatus (SCBA) and full protective gear.[10][11] |
Toxicological Information
Detailed toxicological studies on this compound have not been published. However, based on the data from its analogues, the primary toxicological concerns are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[5][7][8] No data is available to suggest that this compound is mutagenic, carcinogenic, or poses a reproductive hazard, though the absence of data does not confirm the absence of such effects.[5] A thorough toxicological assessment would be required for any developmental applications.
Conclusion
This technical guide provides a foundational safety profile for this compound, constructed from the available data on structurally similar compounds. The primary hazards are anticipated to be skin, eye, and respiratory irritation, as well as potential harm if swallowed. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and working in well-ventilated areas. As with any new chemical, all handling should be performed with the assumption that the compound is hazardous until comprehensive safety data becomes available. This guide should be used as a starting point for a thorough risk assessment before any experimental work is undertaken.
References
- 1. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | C8H7FO3 | CID 598452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 3-Fluoro-4-methoxybenzaldehyde 99 351-54-2 [sigmaaldrich.com]
- 7. 3-Chloro-5-fluorobenzaldehyde | C7H4ClFO | CID 2734839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Chloro-5-methoxybenzaldehyde | C8H7ClO2 | CID 21904633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Fluoro-3-methoxybenzaldehyde 97 128495-46-5 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
commercial availability of 3-Chloro-5-fluoro-4-methoxybenzaldehyde
A comprehensive overview of the commercial availability, physicochemical properties, and synthesis of 3-Chloro-5-fluoro-4-methoxybenzaldehyde for researchers, scientists, and drug development professionals.
Commercial Availability
This compound is a substituted aromatic aldehyde that is available commercially, albeit from a limited number of specialized chemical suppliers. The compound is primarily offered for research and development purposes, particularly in the fields of medicinal chemistry and materials science.
One of the known suppliers is Chem Pure, based in Bangalore, India, which offers the compound with a purity of 95%.[1] Due to its specialized nature, it is advisable for interested parties to inquire with various chemical synthesis companies for custom production or to check the catalogs of suppliers specializing in fine chemicals and building blocks for drug discovery.
Table 1: Commercial Supplier Information
| Supplier | Location | Purity | Contact Information |
| Chem Pure | Bangalore, India | 95% | Inquiry recommended for current availability and pricing |
Physicochemical and Chemical Identity Data
A clear understanding of the physicochemical properties and chemical identifiers is crucial for the safe handling, application, and characterization of this compound.
Table 2: Physicochemical and Chemical Identity Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆ClFO₂ |
| Molecular Weight | 188.58 g/mol |
| InChI | InChI=1S/C8H6ClFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 |
| InChI Key | HILNMKBXNYUXIJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1Cl)F)C=O |
| CAS Number | Not conclusively available in public databases |
Note: The absence of a readily available CAS number suggests that this compound is not widely registered in major chemical inventories, which is common for specialized research chemicals.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, its structure suggests that it can be synthesized through established organic chemistry methodologies for substituted benzaldehydes. The synthesis would likely involve a multi-step process starting from a more readily available substituted phenol or anisole.
A plausible synthetic approach could involve the formylation of a corresponding 1-chloro-3-fluoro-2-methoxybenzene precursor. Common formylation reactions include the Vilsmeier-Haack reaction or the Duff reaction.
Below is a generalized, hypothetical workflow for the synthesis of a substituted benzaldehyde, which could be adapted for this compound.
Hypothetical Synthesis Workflow
Caption: A potential synthetic workflow for this compound.
Applications in Research and Drug Discovery
Substituted benzaldehydes are valuable building blocks in medicinal chemistry. The presence of halogen (chloro and fluoro) and methoxy groups on the benzaldehyde scaffold of this compound suggests its potential utility in the synthesis of novel bioactive molecules. Halogen atoms can modulate the electronic properties and lipophilicity of a molecule, potentially improving its pharmacokinetic profile and binding affinity to biological targets. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation.
While specific signaling pathways modulated by derivatives of this compound are not yet documented, a logical workflow for its application in a drug discovery context can be visualized.
Drug Discovery Application Workflow
References
An In-depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-fluoro-4-methoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, provides a scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most notably, the potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways are presented to facilitate its use in research and drug development.
Introduction
Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a wide array of chemical transformations. The introduction of halogen and methoxy substituents onto the benzene ring can significantly modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and the biological activity of its derivatives. This compound (CAS No. 177994-49-9) is one such compound that has garnered interest in the pharmaceutical industry. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers engaged in the design and synthesis of new chemical entities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. While experimental data for this compound is not extensively published, its properties can be reliably predicted and are summarized in comparison to structurally related compounds.
| Property | This compound | 3-Chloro-4-methoxybenzaldehyde[1] | 3-Fluoro-4-methoxybenzaldehyde | 3-Chloro-4-fluorobenzaldehyde[2] |
| CAS Number | 177994-49-9 | 4903-09-7 | 351-54-2 | 34328-61-5 |
| Molecular Formula | C₈H₆ClFO₂ | C₈H₇ClO₂ | C₈H₇FO₂ | C₇H₄ClFO |
| Molecular Weight | 188.58 g/mol | 170.59 g/mol | 154.14 g/mol | 158.56 g/mol |
| Appearance | Solid | Solid | ||
| Melting Point | Not available | 57-59 °C | 34-36 °C | Not available |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its structure suggests that it can be prepared from commercially available precursors using established formylation reactions on an appropriately substituted benzene ring. Potential synthetic routes could involve the Vilsmeier-Haack or Reimer-Tiemann reactions on a suitable precursor like 1-chloro-3-fluoro-2-methoxybenzene.[3][4]
Proposed Synthetic Pathway: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[5][6][7][8][9] A plausible synthetic route to this compound would involve the formylation of 1-chloro-3-fluoro-2-methoxybenzene.
Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.
Experimental Protocol (General Procedure for Vilsmeier-Haack Formylation):
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool phosphorus oxychloride (POCl₃) in an ice bath.
-
Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF) dropwise to the cooled POCl₃ with constant stirring. The Vilsmeier reagent is formed in situ.
-
Aromatic Substrate Addition: To this mixture, add 1-chloro-3-fluoro-2-methoxybenzene dropwise, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 40-60 °C) for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium carbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Potential Applications in Drug Discovery
The primary documented application of this compound is as a key intermediate in the synthesis of novel phosphodiesterase 5 (PDE5) inhibitors being investigated for the treatment of Alzheimer's disease.
Synthesis of a Novel PDE5 Inhibitor
This compound serves as the starting material for the synthesis of the corresponding benzylamine, which is then incorporated into the final heterocyclic structure of the PDE5 inhibitor. The synthetic sequence involves the reduction of the aldehyde to an alcohol, followed by conversion to a benzylamine.
Caption: Role of this compound in the synthesis of a novel PDE5 inhibitor.
Experimental Protocol (Reduction of this compound to the Corresponding Alcohol):
This procedure is adapted from standard protocols for the reduction of aromatic aldehydes.
-
Dissolution: Dissolve this compound in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Monitor the temperature to ensure it does not rise significantly.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess NaBH₄.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (3-chloro-5-fluoro-4-methoxyphenyl)methanol. The product can be further purified by column chromatography if necessary.
Spectroscopic Data (Predicted and Comparative)
Expected ¹H NMR Spectral Features:
-
Aldehyde Proton (-CHO): A singlet in the region of 9.5-10.5 ppm.
-
Aromatic Protons: Two singlets or doublets in the aromatic region (7.0-8.0 ppm), with coupling patterns influenced by the chloro and fluoro substituents.
-
Methoxy Protons (-OCH₃): A singlet around 3.8-4.0 ppm.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (C=O): A signal in the range of 185-195 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm), with the carbon attached to the fluorine showing a characteristic large C-F coupling constant.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
Expected Mass Spectrum:
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z 188 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom.
Conclusion
This compound is a valuable and commercially available building block with demonstrated utility in the synthesis of complex, biologically active molecules. Its application as a key intermediate in the development of a novel PDE5 inhibitor highlights its potential in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its properties, potential synthetic routes, and known applications, aiming to facilitate its use in the scientific community. Further research into the synthesis and applications of this and related substituted benzaldehydes is warranted to explore their full potential in the creation of new chemical entities with therapeutic value.
References
- 1. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloro-3-fluoro-2-methoxybenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-Chloro-3-fluoro-2-methoxybenzene | Sigma-Aldrich [sigmaaldrich.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the proposed synthesis of 3-Chloro-5-fluoro-4-methoxybenzaldehyde, a potentially valuable building block in medicinal chemistry and drug development. Due to the limited availability of published synthesis procedures for this specific molecule, the following protocol is based on the well-established Vilsmeier-Haack formylation reaction of a suitable precursor, 2-chloro-4-fluoroanisole. This protocol is intended as a starting point for experimental investigation and may require optimization.
Introduction
This compound is a halogenated and methoxy-substituted aromatic aldehyde. The presence of chloro, fluoro, and methoxy functional groups makes it an attractive intermediate for the synthesis of diverse and complex molecular scaffolds. The aldehyde functionality serves as a versatile handle for various chemical transformations, including reductive amination, oxidation, and olefination, enabling the construction of a wide range of derivatives for screening in drug discovery programs. The substitution pattern on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Proposed Synthetic Pathway
The proposed synthesis involves the Vilsmeier-Haack formylation of commercially available 2-chloro-4-fluoroanisole. This reaction introduces a formyl group onto the aromatic ring, yielding the target compound. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[1][2][3][4][5][6][7] The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic iminium salt, from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).
Quantitative Data
As this is a proposed synthesis, the following table summarizes the key reagents and their properties, along with the predicted properties of the final product. Experimental yields and purity are yet to be determined.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Amount | Physical State |
| 2-Chloro-4-fluoroanisole | C₇H₆ClFO | 160.57 | 1.0 | User Defined | Liquid |
| Phosphoryl chloride (POCl₃) | Cl₃OP | 153.33 | 1.2 | Calculated | Liquid |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | User Defined | Liquid |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | User Defined | Liquid |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | As needed | Solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Solid |
| Product: this compound | C₈H₆ClFO₂ | 188.58 | - | Theoretical | Solid (predicted) |
Experimental Protocol
Disclaimer: This is a proposed experimental protocol and has not been experimentally validated. It should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphoryl chloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
2. Formylation Reaction:
-
To the freshly prepared Vilsmeier reagent, add a solution of 2-chloro-4-fluoroanisole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM) dropwise at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Safety Precautions
-
2-Chloro-4-fluoroanisole: Warning. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8]
-
Phosphoryl chloride (POCl₃): Danger. Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation. Reacts violently with water.
-
N,N-Dimethylformamide (DMF): Danger. Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child.
-
Dichloromethane (DCM): Warning. Causes skin irritation and serious eye irritation. May cause drowsiness or dizziness. May cause cancer.
All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. aml.iaamonline.org [aml.iaamonline.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. 2-氯-4-氟苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Formylation of 2-Chloro-4-Fluoro-1-Methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formylation of 2-chloro-4-fluoro-1-methoxybenzene is a key chemical transformation for the synthesis of substituted benzaldehydes, which are valuable intermediates in the pharmaceutical and agrochemical industries. The resulting product, primarily 2-chloro-4-fluoro-5-methoxybenzaldehyde, serves as a versatile building block for the construction of more complex molecular architectures. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring. The methoxy group is a strong activating, ortho-para directing group, while the chloro and fluoro groups are deactivating, yet ortho-para directing. The interplay of these electronic and steric effects predominantly favors the introduction of the formyl group at the position ortho to the methoxy group and para to the chloro substituent.
This document provides detailed protocols for two common and effective formylation methods: the Vilsmeier-Haack reaction and the Rieche reaction.
Reaction Pathway and Regioselectivity
The formylation of 2-chloro-4-fluoro-1-methoxybenzene is an electrophilic aromatic substitution. The methoxy group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions. The chloro (-Cl) and fluoro (-F) groups are deactivating but also ortho-para directing. The position ortho to the methoxy group and para to the chloro group (C5) is the most sterically accessible and electronically activated position for formylation.
Caption: Predicted reaction pathway for the formylation.
Data Presentation
The following tables summarize the typical reaction conditions for the Vilsmeier-Haack and Rieche formylation of activated aromatic compounds, which can be adapted for 2-chloro-4-fluoro-1-methoxybenzene.
Table 1: Vilsmeier-Haack Reaction Parameters
| Parameter | Condition |
| Formylating Agent | Vilsmeier Reagent (prepared in situ from POCl₃ and DMF) |
| Substrate | 2-Chloro-4-Fluoro-1-Methoxybenzene |
| Solvent | Dichloromethane (DCM) or excess DMF |
| Temperature | 0 °C to 80 °C |
| Reaction Time | 2 - 24 hours |
| Work-up | Hydrolysis with aqueous sodium acetate or sodium hydroxide |
| Typical Yield | 60 - 90% (reported for similar substrates) |
Table 2: Rieche Reaction Parameters
| Parameter | Condition |
| Formylating Agent | Dichloromethyl methyl ether (Cl₂CHOMe) |
| Lewis Acid Catalyst | Titanium tetrachloride (TiCl₄) |
| Substrate | 2-Chloro-4-Fluoro-1-Methoxybenzene |
| Solvent | Dichloromethane (DCM) |
| Temperature | -20 °C to room temperature |
| Reaction Time | 1 - 5 hours |
| Work-up | Quenching with ice water or aqueous ammonium chloride |
| Typical Yield | 70 - 95% (reported for similar substrates) |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation
This protocol is adapted from general procedures for the formylation of electron-rich aromatic compounds.[1][2]
Materials:
-
2-Chloro-4-fluoro-1-methoxybenzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise with stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the solid Vilsmeier reagent should be observed.
-
Formylation Reaction: Cool the Vilsmeier reagent suspension back to 0 °C. Dissolve 2-chloro-4-fluoro-1-methoxybenzene (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent.
-
Reaction Monitoring: After the addition, the reaction mixture is typically stirred at room temperature or heated to a temperature between 40-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is between 6 and 7.
-
Extraction and Purification: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Caption: Vilsmeier-Haack experimental workflow.
Protocol 2: Rieche Formylation
This protocol is based on general procedures for the Rieche formylation of activated aromatic systems.[3][4]
Materials:
-
2-Chloro-4-fluoro-1-methoxybenzene
-
Dichloromethyl methyl ether (Cl₂CHOMe)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Ice water or saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 2-chloro-4-fluoro-1-methoxybenzene (1 equivalent) in anhydrous DCM.
-
Addition of Lewis Acid: Cool the solution to -10 °C to 0 °C using an ice-salt or dry ice-acetone bath. Slowly add titanium tetrachloride (1.1 to 2.2 equivalents) dropwise, maintaining the internal temperature below 5 °C. Stir the mixture for 15-30 minutes at this temperature.
-
Addition of Formylating Agent: Add dichloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains below 5 °C.
-
Reaction and Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by pouring it into a vigorously stirred mixture of crushed ice and water, or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with DCM or diethyl ether (3 x volume). Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or vacuum distillation.
Caption: Rieche formylation experimental workflow.
Logical Relationship Diagram for Reaction Optimization
Optimizing the formylation reaction requires careful consideration of several interconnected factors to maximize yield and purity.
Caption: Key parameters for reaction optimization.
Safety Precautions
-
Both phosphorus oxychloride and titanium tetrachloride are corrosive and react violently with water. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Dichloromethyl methyl ether is a potential carcinogen and should be handled with extreme care in a fume hood.
-
The reactions should be carried out under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering with the reagents.
-
The quenching of the reaction is exothermic and should be performed slowly and with adequate cooling.
References
Application Notes and Protocols for the Wittig Reaction of 3-Chloro-5-fluoro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Wittig reaction of 3-chloro-5-fluoro-4-methoxybenzaldehyde. This olefination reaction is a powerful tool for the synthesis of substituted stilbene derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2]
The Wittig reaction facilitates the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[3][4][5] The reaction is highly versatile and allows for the synthesis of alkenes with predictable stereochemistry, which is crucial in the development of therapeutic agents.[4]
Key Synthetic Applications
The stilbene scaffold synthesized from this compound via the Wittig reaction is a key structural motif in various biologically active molecules. These compounds have shown potential as:
The specific substitution pattern of the resulting stilbene, featuring chloro, fluoro, and methoxy groups, can significantly influence its pharmacokinetic and pharmacodynamic properties.
Data Presentation
The following table summarizes typical quantitative data for a Wittig reaction with a substituted benzaldehyde, analogous to this compound. The data is representative and serves as a guideline for expected outcomes.
| Aldehyde | Phosphonium Salt | Base / Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | Benzyltriphenylphosphonium chloride | NaH / THF | 12-24 | rt | >85 |
| This compound | (4-Methoxybenzyl)triphenylphosphonium bromide | KOtBu / THF | 8-16 | rt | ~80-90 |
Experimental Protocols
This section provides a detailed methodology for the Wittig reaction of this compound.
Materials and Equipment
-
This compound
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Protocol: Synthesis of a Stilbene Derivative
-
Preparation of the Ylide:
-
To a dry, two-neck round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.2 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add sodium hydride (1.2 equivalents) or potassium tert-butoxide (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired stilbene derivative.[6][7]
-
Visualizations
The following diagrams illustrate the general Wittig reaction mechanism and a typical experimental workflow.
Caption: General mechanism of the Wittig reaction.
Caption: Experimental workflow for stilbene synthesis.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciepub.com [sciepub.com]
- 7. benchchem.com [benchchem.com]
Application Note: Synthesis of a Novel Chalcone via Aldol Condensation of 3-Chloro-5-fluoro-4-methoxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one scaffold, are a significant class of compounds in medicinal chemistry and drug discovery.[1][2] They serve as precursors for flavonoids and isoflavonoids and exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5] The biological versatility of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor. The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone, is a common and efficient method for synthesizing chalcones.[6][7] This application note provides a detailed protocol for a plausible synthesis of a novel chalcone, (E)-1-(Aryl)-4-(3-chloro-5-fluoro-4-methoxyphenyl)but-3-en-2-one, through the aldol condensation of 3-Chloro-5-fluoro-4-methoxybenzaldehyde with acetone. While specific literature on this exact reaction is scarce, the protocol is based on well-established methodologies for similar substituted benzaldehydes.[8][9]
Potential Applications
The synthesized chalcone derivative, with its halogen and methoxy substitutions, represents a novel compound with potential for various biological activities. Halogenated chalcones have shown promise in anticancer and antimicrobial studies.[3] The structural features of this compound make it a valuable candidate for screening in drug discovery programs, particularly in the development of new therapeutic agents.[1][2] Fluorescently substituted chalcones can also be utilized as chemical probes for imaging and diagnostic purposes.[1]
Experimental Protocol
This protocol details the Claisen-Schmidt condensation of this compound with acetone to yield the corresponding chalcone.
Materials:
-
This compound
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute (1 M)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.90 g) in acetone (30 mL). Acetone serves as both a reactant and a solvent.[10][11]
-
Reaction Initiation: Cool the flask in an ice bath with continuous stirring. In a separate beaker, prepare a solution of sodium hydroxide (e.g., 20 mmol, 0.80 g) in deionized water (20 mL). Add the NaOH solution dropwise to the aldehyde/acetone mixture over 15-20 minutes, ensuring the temperature remains below 25°C.
-
Reaction Progression: After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.
-
Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing approximately 200 g of crushed ice. Neutralize the mixture with dilute hydrochloric acid to a pH of ~7. The crude product will precipitate as a solid.[12]
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.[11] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[13] Dry the purified product under vacuum.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of (E)-1-(Aryl)-4-(3-chloro-5-fluoro-4-methoxyphenyl)but-3-en-2-one.
| Parameter | Value |
| Reactants | |
| This compound | 10 mmol (1.90 g) |
| Acetone | 30 mL |
| Sodium Hydroxide | 20 mmol (0.80 g) |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 3 hours |
| Product | |
| Product Name | (E)-1-(Aryl)-4-(3-chloro-5-fluoro-4-methoxyphenyl)but-3-en-2-one |
| Theoretical Yield | 2.31 g |
| Actual Yield (Hypothetical) | 1.96 g |
| Percent Yield (Hypothetical) | 85% |
| Melting Point (Hypothetical) | 95-98 °C |
Characterization (Hypothetical)
The structure of the synthesized chalcone can be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons (Hα and Hβ) as doublets with a coupling constant of approximately 15-16 Hz, confirming the trans configuration.[14] Aromatic protons will appear in the downfield region, and the methoxy and methyl ketone protons will be visible as singlets in the upfield region.[15][16]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon around 187-190 ppm.[14] Signals for the α- and β-carbons of the enone system are also expected in their characteristic regions.[15]
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretching of the α,β-unsaturated ketone around 1650-1670 cm⁻¹.[17] Bands corresponding to C=C stretching and aromatic C-H stretching will also be present.[15]
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the synthesized chalcone. Fragmentation patterns may show losses of the phenyl or substituted phenyl groups.[15]
Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a novel chalcone.
Signaling Pathway (General Chalcone Action)
Caption: General mechanism of chalcone biological activity.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
- 9. scribd.com [scribd.com]
- 10. magritek.com [magritek.com]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
- 13. jetir.org [jetir.org]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Chalcones from 3-Chloro-5-fluoro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry.[1] They serve as precursors for the synthesis of various flavonoids and exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[5][6] This document provides detailed protocols for the synthesis of chalcones using 3-Chloro-5-fluoro-4-methoxybenzaldehyde as a starting material, offering a foundation for the development of novel therapeutic agents.
Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an α-hydrogen-containing aromatic carbonyl compound that lacks an α-hydrogen.[6] The reaction proceeds via an aldol condensation mechanism where a base abstracts an α-hydrogen from the acetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily dehydrates to yield the stable, conjugated chalcone.[7][8]
This application note details two common protocols for this synthesis: a conventional method using a strong base in an alcohol solvent and a solvent-free approach.
Experimental Protocols
Protocol 1: Conventional Synthesis in Ethanolic Potassium Hydroxide
This protocol describes a standard laboratory procedure for the synthesis of chalcones.
Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (e.g., Acetophenone, 4'-Methoxyacetophenone) (1.0 eq)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 10 mmol) and the selected substituted acetophenone (e.g., 10 mmol) in ethanol (30-50 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of potassium hydroxide (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.[9]
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approximately 200 g) and acidify with dilute HCl until the pH is neutral.[9]
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[7]
-
Wash the solid thoroughly with cold water until the filtrate is neutral.[9]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[7]
Protocol 2: Solvent-Free Synthesis using Grinding
This method offers an environmentally friendly and efficient alternative to the conventional protocol.[9]
Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Potassium Hydroxide (KOH), powdered
-
Mortar and pestle
-
Cold water
-
Büchner funnel and filter paper
Procedure:
-
Place this compound (e.g., 5 mmol) and the substituted acetophenone (e.g., 5 mmol) in a mortar.
-
Add powdered potassium hydroxide (e.g., 5 mmol) to the mixture.
-
Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically form a paste and may solidify.[9]
-
After grinding, add cold water to the mortar and continue to grind to break up the solid.
-
Transfer the contents to a beaker and collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral.[9]
-
The crude product can be purified by recrystallization from a suitable solvent.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a chalcone from this compound and acetophenone using the conventional protocol.
| Reactant 1 (Aldehyde) | Reactant 2 (Acetophenone) | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Acetophenone | KOH | Ethanol | 3 | 25 | 85 |
| This compound | 4'-Methoxyacetophenone | KOH | Ethanol | 4 | 25 | 88 |
Note: Yields are hypothetical and may vary based on specific reaction conditions and purification methods.
Visualizations
Caption: Experimental workflow for the conventional synthesis of chalcones.
Caption: Mechanism of the Claisen-Schmidt condensation for chalcone synthesis.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmascholars.com [pharmascholars.com]
- 4. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. praxilabs.com [praxilabs.com]
- 9. benchchem.com [benchchem.com]
Application Note and Protocol: Reduction of 3-Chloro-5-fluoro-4-methoxybenzaldehyde to (3-Chloro-5-fluoro-4-methoxyphenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and fine chemical industries. This document provides a detailed protocol for the reduction of 3-Chloro-5-fluoro-4-methoxybenzaldehyde to its corresponding alcohol, (3-Chloro-5-fluoro-4-methoxyphenyl)methanol, using sodium borohydride (NaBH₄). Sodium borohydride is a mild and selective reducing agent, making it ideal for the chemoselective reduction of aldehydes in the presence of other potentially reducible functional groups.[1] This protocol offers a reliable and efficient method suitable for laboratory-scale synthesis.
Physicochemical Data
A summary of the key physicochemical properties of the reactant and the expected product is provided below for easy reference.
| Property | This compound (Starting Material) | (3-Chloro-5-fluoro-4-methoxyphenyl)methanol (Product) |
| Molecular Formula | C₈H₆ClFO₂ | C₈H₈ClFO₂ |
| Molecular Weight | 190.58 g/mol | 192.60 g/mol |
| Appearance | White to off-white solid (predicted) | White to off-white solid |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| CAS Number | 1451392-04-3 (for the corresponding boronic acid) | Not available |
Experimental Protocol: Reduction with Sodium Borohydride (NaBH₄)
This protocol details a standard laboratory procedure for the reduction of this compound using sodium borohydride in methanol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 15-20 mL per gram of aldehyde).
-
Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
-
Addition of Reducing Agent:
-
Slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions over 15-20 minutes.
-
Caution: The addition of NaBH₄ is exothermic and generates hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood. Maintain the temperature below 10 °C during the addition.
-
-
Reaction Monitoring:
-
After the complete addition of NaBH₄, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent) until the starting aldehyde spot is no longer visible.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly and carefully adding 1 M HCl dropwise at 0 °C until the pH of the solution is acidic (pH ~5-6). This step neutralizes the excess NaBH₄ and hydrolyzes the borate esters. Be cautious as hydrogen gas evolution will occur.
-
Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude (3-Chloro-5-fluoro-4-methoxyphenyl)methanol.
-
If necessary, the crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization. High yields in the range of 93-95% can be expected for similar reductions.[2]
-
Visualizations
Caption: Experimental workflow for the reduction of this compound.
Caption: Key steps in the sodium borohydride reduction of an aldehyde to a primary alcohol.
References
Application Notes and Protocols for the Oxidation of 3-Chloro-5-fluoro-4-methoxybenzaldehyde to 3-Chloro-5-fluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in drug discovery and development. The selection of an appropriate oxidation method is paramount, especially when dealing with highly functionalized and sensitive substrates such as 3-chloro-5-fluoro-4-methoxybenzaldehyde. This molecule contains halogen substituents and an electron-donating methoxy group, which necessitate a mild and selective oxidant to avoid unwanted side reactions.
This document provides a comparative overview of common oxidation methods and detailed protocols for the conversion of this compound to its corresponding carboxylic acid. The Pinnick oxidation is highlighted as the recommended method due to its exceptional functional group tolerance and mild reaction conditions.[1][2]
Comparative Overview of Oxidation Methods
Several methods are available for the oxidation of aldehydes. The choice of reagent depends on the substrate's sensitivity to acidic or basic conditions, the presence of other oxidizable functional groups, and practical considerations such as reagent toxicity and ease of work-up. The following table summarizes the key features of three common methods: Pinnick Oxidation, Jones Oxidation, and Potassium Permanganate (KMnO₄) Oxidation.
| Method | Oxidizing Agent | Typical Substrate Scope | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Pinnick Oxidation | Sodium chlorite (NaClO₂) | Wide range, including α,β-unsaturated and heteroaromatic aldehydes. Tolerates most functional groups. | 2 - 16 hours | 80-95% | Excellent functional group tolerance (halides, ethers, esters), mild acidic conditions, high yields.[1][2] | Requires a scavenger for hypochlorite byproduct; electron-rich substrates can sometimes undergo chlorination.[1][3] |
| Jones Oxidation | Chromic acid (CrO₃/H₂SO₄) | Primary alcohols and aldehydes. | 0.5 - 4 hours | 70-90% | Fast, high-yielding, and uses inexpensive reagents.[4] | Highly toxic and carcinogenic chromium waste, strongly acidic conditions limit functional group tolerance.[4] |
| KMnO₄ Oxidation | Potassium permanganate (KMnO₄) | Aromatic and aliphatic aldehydes. | 1 - 24 hours | Variable (can be >90%) | Powerful and inexpensive oxidant.[5] | Can be harsh and may lead to over-oxidation or cleavage of other functional groups if not carefully controlled.[5] |
Recommended Method: Pinnick Oxidation
For the oxidation of this compound, the Pinnick oxidation is the most suitable method. The presence of chloro, fluoro, and methoxy groups on the aromatic ring requires a mild and selective reagent to prevent side reactions such as dehalogenation, ether cleavage, or aromatic ring oxidation. The Pinnick oxidation, which proceeds under weakly acidic conditions, is well-documented to be compatible with such functionalities.[1][3]
Logical Selection of Oxidation Method
The following diagram illustrates the decision-making process for selecting an appropriate oxidation method for a substituted benzaldehyde.
Caption: Decision tree for selecting the optimal oxidation method.
Experimental Protocol: Pinnick Oxidation of this compound
This protocol is a representative procedure for the Pinnick oxidation of an aromatic aldehyde.
Materials
-
This compound (1.0 equiv)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
2-Methyl-2-butene (4.0 equiv)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 equiv)
-
Sodium chlorite (NaClO₂, 80% technical grade) (1.5 equiv)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 2:1 mixture of t-BuOH and water.
-
Addition of Reagents: To the stirred solution at room temperature, add 2-methyl-2-butene (4.0 equiv) followed by sodium dihydrogen phosphate (1.5 equiv). Finally, add sodium chlorite (1.5 equiv) portion-wise over 5-10 minutes. A slight exotherm and a color change to yellow-orange may be observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting aldehyde is consumed (typically 2-6 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature (if heated) and pour it into a separatory funnel containing ethyl acetate.
-
Quench the reaction by adding saturated aqueous Na₂SO₃ solution to reduce any remaining oxidizing species. The color of the aqueous layer should become colorless.
-
Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-chloro-5-fluoro-4-methoxybenzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure carboxylic acid.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Pinnick oxidation.
Safety Precautions
-
Sodium chlorite is a strong oxidizing agent and can form explosive mixtures with combustible materials. Handle with care and avoid contact with acids, which can liberate toxic chlorine dioxide gas.
-
2-Methyl-2-butene is flammable.
-
Jones reagent is highly toxic and carcinogenic. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment.
-
Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.
References
Application Notes and Protocols for the Purification of 3-Chloro-5-fluoro-4-methoxybenzaldehyde by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-5-fluoro-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity of this starting material is critical for the successful synthesis of downstream products, impacting reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection, experimental procedures, and data presentation templates.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system.[1] The ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration). As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.
Experimental Protocol
This protocol outlines a general procedure for the purification of this compound. The choice of solvent is critical and may require preliminary screening.
Materials:
-
Crude this compound
-
Recrystallization Solvents (e.g., Ethanol, Isopropanol, Acetone, Toluene, Hexane, Ethyl Acetate, Deionized Water)
-
Activated Carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Reflux condenser
-
Buchner funnel and vacuum flask
-
Filter paper
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or desiccator
Procedure:
-
Solvent Selection:
-
Place a small amount (e.g., 50 mg) of the crude this compound into several test tubes.
-
Add a small volume (e.g., 1 mL) of a different potential solvent to each test tube.
-
Observe the solubility at room temperature. The ideal solvent should show low solubility.
-
Gently heat the test tubes with low solubility to the boiling point of the solvent. A good solvent will completely dissolve the compound at this stage.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a suitable solvent.
-
Common solvent systems for substituted benzaldehydes include ethanol/water, hexane/ethyl acetate, or single solvents like isopropanol or toluene.[2]
-
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add the chosen recrystallization solvent in portions while stirring and gently heating. Use the minimum amount of hot solvent required to completely dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution to adsorb colored impurities.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. This step is crucial to remove these impurities before crystallization.
-
Use a pre-heated funnel and filter flask to prevent premature crystallization of the product on the filter paper.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound or in a desiccator to remove any residual solvent.
-
Data Presentation
The following tables should be used to record experimental data for process optimization and documentation.
Table 1: Solvent Screening for Recrystallization
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation upon Cooling | Observations |
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Toluene | ||||
| Hexane/Ethyl Acetate | ||||
| Ethanol/Water |
Table 2: Purification Efficiency of this compound
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | ||
| Mass (g) | ||
| Purity (e.g., by HPLC, %) | ||
| Yield (%) | N/A | |
| Melting Point (°C) |
Visualizations
.dot
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may not be saturated. Try evaporating some of the solvent to increase the concentration or scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a pure crystal of the compound can also initiate crystallization.
-
Low Yield: A low yield can result from using too much solvent during dissolution, incomplete crystallization, or loss of product during transfers. Ensure the minimum amount of hot solvent is used and that the solution is sufficiently cooled.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care, as they are often flammable and can be harmful if inhaled or absorbed through the skin.
-
Avoid breathing dust from the crude or purified compound. The material safety data sheet (MSDS) for this compound and related compounds should be consulted for specific handling precautions.
References
Application Note: 13C NMR Analysis of 3-Chloro-5-fluoro-4-methoxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol and analysis guide for the 13C NMR spectroscopy of 3-Chloro-5-fluoro-4-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. The data presented is based on predicted chemical shifts, and the protocol outlines a standard methodology for obtaining experimental data.
Introduction
This compound is a substituted aromatic aldehyde whose structural confirmation is critical in synthetic chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for the unambiguous structural elucidation of such organic molecules.[1] This application note details the expected 13C NMR spectrum, including chemical shift assignments and carbon-fluorine coupling, and provides a comprehensive protocol for sample analysis. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.[1][2]
Predicted 13C NMR Data
The 13C NMR spectrum of this compound is predicted to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The predicted chemical shifts are summarized in Table 1. These predictions are based on established substituent effects on the benzaldehyde scaffold. The presence of the fluorine atom is expected to introduce characteristic C-F coupling, resulting in the splitting of several carbon signals into doublets.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C=O | ~189 | s |
| C-4 (C-O) | ~155 | d |
| C-5 (C-F) | ~153 | d |
| C-3 (C-Cl) | ~128 | d |
| C-1 | ~127 | d |
| C-6 | ~115 | d |
| C-2 | ~112 | d |
| -OCH3 | ~56 | s |
Note: Predicted chemical shifts are estimates and may vary from experimental values. 's' denotes a singlet and 'd' denotes a doublet.
Experimental Protocol
This section provides a detailed methodology for acquiring the 13C NMR spectrum of this compound.
3.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for similar compounds.[3]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
Set the appropriate acquisition parameters for a standard proton-decoupled 13C NMR experiment. Typical parameters include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: A 30° pulse angle is typically used to allow for faster repetition rates.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds between pulses is recommended to allow for adequate relaxation of the carbon nuclei.[4]
-
Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[5]
-
Spectral Width: A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected chemical shift range for most organic compounds.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
3.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks if quantitative analysis is desired, although routine 13C NMR is generally not quantitative without specific experimental setups.[4]
-
Perform peak picking to identify the chemical shift of each signal.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.
Caption: Workflow for 13C NMR Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CASCADE [nova.chem.colostate.edu]
- 4. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 13C NMR spectrum [chemicalbook.com]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
Application Note: Mass Spectrometry Fragmentation Analysis of 3-Chloro-5-fluoro-4-methoxybenzaldehyde
Abstract
This application note provides a detailed protocol and analysis of the mass spectrometry fragmentation pattern of 3-Chloro-5-fluoro-4-methoxybenzaldehyde, a substituted aromatic aldehyde relevant in medicinal chemistry and materials science. The fragmentation behavior, characterized by electron ionization (EI) mass spectrometry, reveals key structural motifs and provides a basis for the identification and characterization of this and related compounds. A comprehensive experimental protocol for sample analysis is presented, along with a summary of expected quantitative fragmentation data and a proposed fragmentation pathway visualized using a DOT graph. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is a polysubstituted aromatic aldehyde with potential applications in the synthesis of novel pharmaceutical compounds and functional materials. Mass spectrometry is a powerful analytical technique for the structural elucidation and identification of organic molecules. Electron ionization (EI) is a common ionization technique that induces reproducible fragmentation of molecules, providing a characteristic "fingerprint" mass spectrum. Understanding the fragmentation pathways of this molecule is crucial for its unambiguous identification in complex mixtures and for quality control purposes.
Aromatic aldehydes are known to exhibit characteristic fragmentation patterns, often involving the loss of the formyl group or a hydrogen radical from the aldehyde moiety.[1][2] The presence of halogen and methoxy substituents on the aromatic ring is expected to influence the fragmentation, leading to a unique mass spectrum. Specifically, the presence of a chlorine atom should result in a characteristic M+2 isotopic peak.[1][3] This note outlines the expected fragmentation and provides a protocol for its analysis.
Experimental Protocol
This section details the methodology for the mass spectrometry analysis of this compound.
2.1. Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent for direct infusion or injection into the mass spectrometer.
2.2. Mass Spectrometry Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-300
-
GC Conditions (if applicable):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Predicted Fragmentation Data
The mass spectrum of this compound is predicted to show a prominent molecular ion peak and several characteristic fragment ions. The molecular weight of the compound is 190.58 g/mol . The presence of one chlorine atom will lead to an M+2 peak with an intensity of approximately one-third of the molecular ion peak.
| m/z (predicted) | Proposed Fragment Ion | Formula | Relative Abundance (%) | Notes |
| 190/192 | [M]⁺˙ | [C₈H₆ClFO₂]⁺˙ | 80-100 | Molecular ion with isotopic peak for ³⁷Cl. |
| 189/191 | [M-H]⁺ | [C₈H₅ClFO₂]⁺ | 20-40 | Loss of a hydrogen radical from the aldehyde.[4][5] |
| 161/163 | [M-CHO]⁺ | [C₇H₅ClFO]⁺ | 60-90 | Loss of the formyl radical (CHO).[2][4][5] |
| 133/135 | [M-CHO-CO]⁺ | [C₆H₅ClF]⁺ | 10-30 | Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ fragment. |
| 146 | [M-CH₃-CHO]⁺˙ | [C₇H₂ClFO]⁺˙ | 5-15 | Loss of a methyl radical from the methoxy group followed by the formyl radical. |
Proposed Fragmentation Pathway
The major fragmentation pathways for this compound under electron ionization are depicted below. The initial ionization event forms the molecular ion (m/z 190). The primary fragmentation routes involve the loss of a hydrogen atom from the aldehyde group to form the stable acylium ion (m/z 189), and the loss of the entire formyl radical to produce a substituted phenyl cation (m/z 161).
Caption: Proposed EI fragmentation pathway of this compound.
Conclusion
This application note provides a predictive overview and a practical experimental protocol for the mass spectrometric analysis of this compound. The expected fragmentation pattern, dominated by the loss of the formyl group and a hydrogen radical, is consistent with the established fragmentation of aromatic aldehydes.[4][5][6] The provided methodology and data serve as a valuable resource for the identification and structural confirmation of this compound in various research and development settings. The characteristic isotopic signature from the chlorine atom provides an additional layer of confidence in the identification.[1]
References
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 6. youtube.com [youtube.com]
The Pivotal Role of 3-Chloro-5-fluoro-4-methoxybenzaldehyde in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Detailed Overview of Applications and Protocols
3-Chloro-5-fluoro-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, is emerging as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde group alongside chloro, fluoro, and methoxy moieties, provides a versatile scaffold for the synthesis of complex and biologically active molecules. The presence of halogen atoms can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties. This combination makes it an attractive starting material for the development of novel therapeutic agents across various disease areas.
This document provides detailed application notes on the use of this compound in the synthesis of a potent phosphodiesterase 5 (PDE5) inhibitor with potential applications in Alzheimer's disease. While its application in the development of penicillin-binding protein (PBP) inhibitors has been suggested in patent literature, specific details regarding the synthetic protocols and biological activities for the latter are not yet extensively published.
Application 1: Synthesis of a Potent Phosphodiesterase 5 (PDE5) Inhibitor
This compound serves as a key starting material in the synthesis of novel 1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridine analogues, which have been identified as potent inhibitors of phosphodiesterase 5 (PDE5).[3] PDE5 is a key enzyme in the cGMP signaling pathway, and its inhibition has shown therapeutic potential in various conditions, including Alzheimer's disease.
The aldehyde is first converted to the corresponding (3-chloro-5-fluoro-4-methoxyphenyl)methanamine hydrochloride, which is then incorporated into the final heterocyclic structure.[3]
Quantitative Data
The final compound, 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridine-8-carbonitrile, demonstrated exceptional in vitro potency against PDE5.
| Compound ID | Target | IC50 (nM) | Reference |
| 6c | PDE5 | 0.056 | [3] |
Experimental Protocols
Step 1: Synthesis of (3-chloro-5-fluoro-4-methoxyphenyl)methanol
This protocol describes the reduction of this compound to the corresponding benzyl alcohol.
-
Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
Tetrahydrofuran (THF)
-
Iced water
-
Ethyl ether
-
4 N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve this compound (1.06 mmol) in THF (5 mL).
-
To this solution, add NaBH4 (1.38 mmol).
-
Stir the mixture overnight at room temperature.
-
Quench the reaction by adding iced water.
-
Partition the mixture between ethyl ether (20 mL) and 4 N HCl (20 mL).
-
Separate the organic phase and wash it three times with 4 N HCl (20 mL each).
-
Dry the organic phase over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure to yield the product.[3]
-
Step 2: Synthesis of (3-chloro-5-fluoro-4-methoxyphenyl)methanamine hydrochloride
This protocol outlines the conversion of the benzyl alcohol to the corresponding benzylamine hydrochloride via a Gabriel synthesis.
-
Materials:
-
(3-chloro-5-fluoro-4-methoxyphenyl)methanol
-
Phthalimide
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
-
Procedure (General Gabriel Synthesis):
-
Dissolve (3-chloro-5-fluoro-4-methoxyphenyl)methanol, phthalimide, and PPh3 in a suitable solvent like THF.
-
Cool the mixture to 0 °C and add DIAD dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Remove the solvent and treat the residue with hydrazine hydrate in ethanol to cleave the phthalimide group.
-
Acidify the mixture with HCl to precipitate the product as the hydrochloride salt.
-
Isolate the product by filtration.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDE5 signaling pathway and the experimental workflow for the synthesis of the intermediate.
Future Perspectives
The utility of this compound in medicinal chemistry is not limited to the synthesis of PDE5 inhibitors. Its potential as a precursor for penicillin-binding protein (PBP) inhibitors suggests its relevance in the development of novel antibacterial agents. Further research into this and other applications will likely expand the repertoire of bioactive molecules derived from this versatile building block. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic use of such polysubstituted aromatic aldehydes will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. avantorsciences.com [avantorsciences.com]
- 3. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 3-Chloro-5-fluoro-4-methoxybenzaldehyde in the Synthesis of Targeted Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-fluoro-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that holds significant potential as a versatile building block in the field of organic synthesis, particularly in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive aldehyde group, a methoxy moiety, and two halogen atoms (chloro and fluoro), provides a scaffold ripe for the synthesis of complex molecular architectures. The presence of these functional groups allows for a variety of chemical transformations, making it an attractive starting material for the development of novel therapeutic agents, especially targeted kinase inhibitors.
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery. The structural features of this compound make it an ideal precursor for the generation of libraries of potential kinase inhibitors. The aldehyde functionality can be readily transformed into various heterocyclic systems or used in condensation and coupling reactions, while the halogen substituents offer sites for cross-coupling reactions to introduce further molecular diversity.
This document provides detailed application notes and hypothetical protocols for the use of this compound as a key building block in the synthesis of a potential kinase inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often hyperactivated in cancer.
Application in the Synthesis of a Hypothetical Kinase Inhibitor: Compound 7
A plausible synthetic route employing this compound (1) to generate a hypothetical kinase inhibitor, Compound 7 , is outlined below. This multi-step synthesis demonstrates the utility of the starting aldehyde in constructing a complex heterocyclic scaffold. The synthetic strategy involves an initial condensation reaction, followed by cyclization and subsequent functionalization to yield the target molecule.
Experimental Protocols
Synthesis of (E)-2-cyano-3-(3-chloro-5-fluoro-4-methoxyphenyl)acrylamide (3)
To a solution of this compound (1) (1.88 g, 10 mmol) and 2-cyanoacetamide (2) (0.84 g, 10 mmol) in ethanol (50 mL) was added piperidine (0.1 mL). The reaction mixture was heated at reflux for 4 hours. After cooling to room temperature, the precipitated solid was collected by filtration, washed with cold ethanol, and dried under vacuum to afford Compound 3 as a white solid.
Synthesis of 6-(3-chloro-5-fluoro-4-methoxyphenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (4)
A mixture of Compound 3 (2.52 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and triethylamine (1.4 mL, 10 mmol) in dimethylformamide (DMF) (30 mL) was heated at 80°C for 6 hours. The reaction mixture was cooled to room temperature and poured into ice-water. The resulting precipitate was filtered, washed with water, and recrystallized from ethanol to give Compound 4 .
Synthesis of 2-(methylthio)-6-(3-chloro-5-fluoro-4-methoxyphenyl)nicotinonitrile (5)
To a solution of Compound 4 (2.96 g, 10 mmol) in DMF (20 mL) was added potassium carbonate (2.76 g, 20 mmol) followed by methyl iodide (0.75 mL, 12 mmol). The mixture was stirred at room temperature for 12 hours. The reaction was quenched with water, and the product was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography to yield Compound 5 .
Synthesis of 2-amino-6-(3-chloro-5-fluoro-4-methoxyphenyl)nicotinamide (6)
Compound 5 (3.10 g, 10 mmol) was dissolved in a mixture of dimethyl sulfoxide (DMSO) (20 mL) and 30% hydrogen peroxide (10 mL). The reaction mixture was stirred at room temperature for 24 hours. The mixture was then poured into water, and the resulting precipitate was collected by filtration, washed with water, and dried to give Compound 6 .
Synthesis of 6-(3-chloro-5-fluoro-4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine (Hypothetical Kinase Inhibitor 7)
A mixture of Compound 6 (2.97 g, 10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.6 mL, 20 mmol) was heated at 110°C for 2 hours. After cooling, the excess DMF-DMA was removed under reduced pressure. The residue was then dissolved in acetic acid (20 mL), and hydrazine hydrate (1 mL, 20 mmol) was added. The mixture was heated at reflux for 6 hours. The solvent was evaporated, and the residue was purified by preparative HPLC to afford the final product Compound 7 .
Quantitative Data
| Compound | Step | Starting Material | Product | Yield (%) | Purity (%) |
| 3 | 1 | This compound (1) | (E)-2-cyano-3-(3-chloro-5-fluoro-4-methoxyphenyl)acrylamide | 92 | >98 |
| 4 | 2 | Compound 3 | 6-(3-chloro-5-fluoro-4-methoxyphenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 78 | >97 |
| 5 | 3 | Compound 4 | 2-(methylthio)-6-(3-chloro-5-fluoro-4-methoxyphenyl)nicotinonitrile | 85 | >98 |
| 6 | 4 | Compound 5 | 2-amino-6-(3-chloro-5-fluoro-4-methoxyphenyl)nicotinamide | 65 | >95 |
| 7 | 5 | Compound 6 | 6-(3-chloro-5-fluoro-4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine | 55 | >99 (HPLC) |
Visualizations
The following diagrams illustrate the hypothetical synthetic workflow for the kinase inhibitor and the targeted signaling pathway.
Caption: Synthetic workflow for the preparation of a hypothetical kinase inhibitor.
Caption: The PI3K/Akt/mTOR signaling pathway and the target of a hypothetical inhibitor.
Disclaimer: The synthetic protocols and quantitative data presented in this document are hypothetical and for illustrative purposes only. They are intended to demonstrate the potential applications of this compound as a building block in organic synthesis. Actual experimental results may vary. Researchers should consult peer-reviewed literature for established synthetic methodologies and validate all experimental procedures.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzaldehyde
Welcome to the Technical Support Center for the synthesis of 3-Chloro-5-fluoro-4-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, particularly when utilizing the Vilsmeier-Haack reaction, a primary method for its preparation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Impure or Decomposed Reagents: The Vilsmeier-Haack reagent is sensitive to moisture. DMF can decompose to dimethylamine, which can interfere with the reaction. | 1. Reagent Quality Check: Use freshly distilled or anhydrous grade DMF and POCl₃. Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| 2. Inactive Aromatic Substrate: The starting material, 2-Chloro-4-fluoro-1-methoxybenzene, may not be sufficiently activated for the electrophilic substitution to occur efficiently. | 2. Reaction Conditions Optimization: The reaction temperature can be critical. While the initial formation of the Vilsmeier reagent is typically done at low temperatures (0-10 °C), the subsequent formylation step may require gentle heating. Monitor the reaction progress by TLC to determine the optimal temperature and reaction time. | |
| 3. Inefficient Quenching/Work-up: The hydrolysis of the intermediate iminium salt to the aldehyde may be incomplete. | 3. Proper Work-up: After the reaction is complete, quench the reaction mixture by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to facilitate the hydrolysis and precipitation of the product. | |
| Formation of Multiple Products/Byproducts | 1. Di-formylation: Excess Vilsmeier reagent can lead to the formation of di-formylated byproducts, reducing the yield of the desired mono-aldehyde. | 1. Stoichiometric Control: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the aromatic substrate). |
| 2. Side Reactions: The electron-rich nature of the starting material can lead to other electrophilic substitution reactions if impurities are present. | 2. Substrate Purity: Ensure the purity of the 2-Chloro-4-fluoro-1-methoxybenzene starting material. | |
| Product Purification Challenges | 1. Oily Product: The crude product may be an oil or a low-melting solid, making crystallization difficult. | 1. Chromatographic Purification: Utilize column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to purify the product. |
| 2. Contamination with Starting Material: If the reaction has not gone to completion, the final product may be contaminated with the starting anisole. | 2. Optimize Reaction and Purification: Drive the reaction to completion by adjusting the reaction time or temperature. Use a solvent system for chromatography that provides good separation between the starting material and the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-Chloro-4-fluoro-1-methoxybenzene.[1][2] This reaction introduces a formyl group (-CHO) onto the aromatic ring using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]
Q2: What are the critical parameters to control for a successful Vilsmeier-Haack reaction?
A2: Key parameters for a successful Vilsmeier-Haack reaction include:
-
Reagent Purity: The use of anhydrous DMF and fresh POCl₃ is crucial to prevent side reactions and ensure the efficient formation of the Vilsmeier reagent.[5]
-
Temperature Control: The initial reaction between DMF and POCl₃ should be carried out at a low temperature (typically 0-10 °C) to control the exothermic reaction. The subsequent formylation step may require heating, and the optimal temperature should be determined through reaction monitoring.
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the aromatic substrate should be carefully controlled to avoid side reactions like di-formylation. A slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) is generally recommended.[6]
Q3: What are the likely byproducts in the synthesis of this compound?
A3: Potential byproducts can include:
-
Di-formylated product: If an excess of the Vilsmeier reagent is used.
-
Unreacted starting material: If the reaction does not go to completion.
-
Products from side reactions: Depending on the purity of the starting materials and reagents.
Q4: How can I effectively purify the crude this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. The fractions containing the pure product can be identified by thin-layer chromatography (TLC) and then combined and concentrated to yield the purified aldehyde.
Experimental Protocols
Vilsmeier-Haack Formylation of 2-Chloro-4-fluoro-1-methoxybenzene
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-Chloro-4-fluoro-1-methoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. To this, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 2-Chloro-4-fluoro-1-methoxybenzene (1.0 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C). Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice. Stir for 30 minutes.
-
Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation
The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation of substituted anisoles, which can serve as a starting point for the optimization of the this compound synthesis.
| Starting Material | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anisole | POCl₃ (1.2), DMF (10) | DMF | 100 | 2 | ~90 | General Literature |
| 2,6-Dimethylanisole | POCl₃ (1.1), DMF (excess) | DMF | 90 | 3 | 85 | General Literature |
| 1,3-Dimethoxybenzene | POCl₃ (1.5), DMF (excess) | DMF | 80 | 4 | 92 | General Literature |
Mandatory Visualizations
Synthesis Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
References
Technical Support Center: Troubleshooting the Wittig Reaction with Electron-Deficient Benzaldehydes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the Wittig reaction, specifically when using electron-deficient benzaldehydes. This resource offers frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to facilitate successful olefination.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in my Wittig reaction with an electron-deficient benzaldehyde?
A1: While electron-deficient benzaldehydes are generally more reactive, several factors can lead to low product yields. These include:
-
Ylide Instability: The phosphorus ylide, especially if unstabilized, can be unstable and degrade over time. It is often best to generate the ylide in situ and use it immediately.[1]
-
Suboptimal Base: The choice of base is critical. A base that is too weak may not fully deprotonate the phosphonium salt to form the ylide. Conversely, a very strong base might react with other functional groups on your starting materials. For stabilized ylides, which are common in these reactions, weaker bases like sodium carbonate or even sodium bicarbonate can be effective.[2]
-
Side Reactions: The formation of byproducts, most notably triphenylphosphine oxide, is inherent to the Wittig reaction. However, other side reactions can occur, consuming your starting materials.
-
Steric Hindrance: Although less of a concern with aldehydes, significant steric bulk on either the ylide or the aldehyde can impede the reaction.[3]
-
Difficult Purification: The primary byproduct, triphenylphosphine oxide, can be challenging to separate from the desired alkene, leading to apparent low yields after purification.[3]
Q2: My reaction has resulted in a complex mixture of products. What are the likely side reactions?
A2: The most common byproduct is triphenylphosphine oxide.[3] Its removal can be difficult due to its similar physical properties to many organic products. Other potential side reactions include:
-
Cannizzaro-type reactions: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation.
-
Michael additions: If your ylide contains an electron-withdrawing group, it may act as a Michael acceptor.
-
Epoxidation: Under certain conditions, especially with unstabilized ylides, epoxide formation can compete with olefination.
Q3: How can I effectively remove the triphenylphosphine oxide byproduct?
A3: Removing triphenylphosphine oxide is a common challenge. Several methods can be employed:
-
Chromatography: Column chromatography is a reliable method for separating the product from triphenylphosphine oxide.[3]
-
Crystallization: If your product is a solid, recrystallization may effectively remove the more soluble triphenylphosphine oxide.[3]
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexane or ether, while the desired alkene remains in solution.[3]
-
Alternative Reactions: Employing the Horner-Wadsworth-Emmons (HWE) reaction is a highly effective strategy, as its phosphate byproduct is water-soluble and easily removed by aqueous extraction.[4][5]
Q4: I am getting a mixture of E/Z isomers. How can I control the stereoselectivity?
A4: The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide.[3]
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are "stabilized" and tend to be more thermodynamically controlled, leading predominantly to the (E)-alkene.[1][6]
-
Non-stabilized Ylides: Ylides with alkyl or aryl groups are "non-stabilized" and react under kinetic control, typically favoring the (Z)-alkene.[3]
-
Reaction Conditions: The presence of lithium salts can decrease (Z)-selectivity. Running the reaction under salt-free conditions can enhance the formation of the kinetic product.
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction almost exclusively yields the (E)-alkene, making it an excellent choice when this isomer is desired.[4][5]
Q5: When should I consider using the Horner-Wadsworth-Emmons (HWE) reaction instead of the Wittig reaction?
A5: The HWE reaction is a valuable alternative in several scenarios:
-
When the (E)-isomer is the desired product: The HWE reaction provides excellent (E)-selectivity.[4][5]
-
For simplified purification: The phosphate byproduct of the HWE reaction is water-soluble, making the workup significantly easier than removing triphenylphosphine oxide.[4][5]
-
When reacting with sterically hindered ketones: Phosphonate carbanions used in the HWE reaction are generally more reactive than the corresponding phosphorus ylides and can react with sterically hindered ketones that are unreactive in the Wittig reaction.[7]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the Wittig reaction with electron-deficient benzaldehydes.
References
- 1. adichemistry.com [adichemistry.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. sciepub.com [sciepub.com]
Technical Support Center: Optimizing Recrystallization of Halogenated Aromatic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of halogenated aromatic compounds.
Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of halogenated aromatic compounds in a question-and-answer format.
Issue 1: The compound "oils out" instead of crystallizing.
-
Question: My halogenated aromatic compound is separating as an oil or liquid during cooling, not as crystals. What causes this and how can I fix it?
-
Answer: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1] Halogenated aromatic compounds can be prone to this due to their often lower melting points compared to their non-halogenated analogs and their solubility characteristics.
Solutions:
-
Increase the amount of solvent: Add more of the primary solvent to decrease the saturation temperature of the solution.[1]
-
Use a lower-boiling point solvent: This ensures the dissolution temperature is below the melting point of your compound.
-
Employ a mixed solvent system: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at a slightly lower temperature until turbidity is observed. Then, add a few drops of the "good" solvent to redissolve the oil and allow for slow cooling.[2][3]
-
Slower cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oiling out over crystallization.[4]
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[5]
-
Issue 2: Poor or no crystal yield after cooling.
-
Question: After cooling the solution, I've obtained very few or no crystals of my halogenated aromatic compound. What went wrong?
-
Answer: A low or non-existent yield is a common problem in recrystallization and can stem from several factors.[1]
Solutions:
-
Reduce the solvent volume: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[1]
-
Induce crystallization: If the solution is supersaturated but crystals haven't formed, you can try to induce crystallization by:
-
Check solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate your solvent selection by testing the solubility of your compound in various solvents. An ideal solvent will dissolve the compound when hot but not at room temperature.[6]
-
Use an anti-solvent: If your compound is highly soluble in a particular solvent, you can add a miscible "anti-solvent" in which the compound is insoluble to decrease its solubility and promote crystallization.[7]
-
Issue 3: Crystals are colored or contain visible impurities.
-
Question: The crystals of my halogenated aromatic compound are discolored, suggesting the presence of impurities. How can I remove these?
-
Answer: Colored impurities are common and can often be removed with an additional step in the recrystallization process.
Solutions:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use a minimal amount, as it can also adsorb your desired compound, reducing the yield.[2]
-
Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration to remove them before allowing the solution to cool.[2]
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization of the obtained crystals can significantly improve purity.[8]
-
Issue 4: Potential for Dehalogenation.
-
Question: I am concerned about the possibility of my halogenated aromatic compound undergoing dehalogenation during recrystallization. Is this a valid concern and how can I mitigate it?
-
Answer: Dehalogenation of aryl halides can occur under certain conditions, particularly with prolonged heating in the presence of certain solvents or impurities that can act as catalysts or hydrogen donors.[9][10]
Mitigation Strategies:
-
Avoid prolonged heating: Dissolve the compound in the hot solvent as quickly as possible and avoid unnecessarily long reflux times.
-
Solvent Choice: Be cautious with solvents that can act as hydrogen donors, especially at high temperatures. For example, some alcohols in the presence of a base can facilitate dehalogenation.[10]
-
Inert Atmosphere: If the compound is particularly sensitive, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative or reductive side reactions.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing my halogenated aromatic compound?
A1: The ideal solvent for recrystallization should exhibit high solubility for your compound at elevated temperatures and low solubility at cooler temperatures.[11] For halogenated aromatic compounds, which are generally nonpolar to moderately polar, common solvents to test include:
-
Nonpolar: Hexanes, Toluene[11]
-
Moderately Polar: Ethyl Acetate, Acetone[12]
-
Polar Protic: Ethanol, Methanol[11]
A good starting point is to test the solubility of a small amount of your compound in a few different solvents. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective when a single solvent is not ideal.[3][13]
Q2: What is a mixed solvent system and when should I use it for my halogenated aromatic compound?
A2: A mixed solvent system uses two miscible solvents with different polarities.[3] One solvent (the "good" solvent) should readily dissolve your compound, while the other (the "poor" or "anti-solvent") should dissolve it poorly.[3] This technique is useful when your compound is either too soluble or not soluble enough in common single solvents.[2] For halogenated aromatics, common pairs include:
-
Toluene/Hexane
-
Ethanol/Water
-
Acetone/Water
-
Dichloromethane/Hexane
Q3: How can I improve the crystal size and quality of my halogenated aromatic compound?
A3: The rate of cooling is the primary factor influencing crystal size and quality. Slow, undisturbed cooling allows for the formation of larger, purer crystals.[4] Rapid cooling tends to produce smaller, less pure crystals. To achieve slow cooling, you can insulate the flask or allow it to cool to room temperature on a benchtop before moving it to a colder environment like an ice bath.
Q4: My recrystallization has failed completely. What are my options?
A4: If recrystallization is unsuccessful, you can recover your crude compound by removing the solvent, for example, by using a rotary evaporator.[1] You can then attempt the recrystallization again with a different solvent or solvent system. If recrystallization repeatedly fails, other purification techniques such as column chromatography may be necessary.
Data Presentation
Table 1: Common Solvents for Recrystallization of Halogenated Aromatic Compounds
| Solvent Class | Examples | Boiling Point (°C) | Polarity | Notes for Halogenated Aromatics |
| Nonpolar | n-Hexane, Heptane, Toluene | 69, 98, 111 | Low | Good for many non-functionalized halogenated aromatics. Toluene can sometimes form solvates. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | 35, 66 | Low-Medium | Often used in mixed solvent systems. Low boiling points can be a disadvantage for less soluble compounds. |
| Esters | Ethyl Acetate (EtOAc) | 77 | Medium | A versatile solvent, often used in combination with hexanes.[13] |
| Ketones | Acetone | 56 | Medium-High | Good solvent for a range of polarities, but its low boiling point can be a limitation. |
| Alcohols | Methanol, Ethanol, Isopropanol | 65, 78, 82 | High | Often used for more polar halogenated aromatics or in mixed systems with water.[13] Be mindful of potential for dehalogenation with prolonged heating.[10] |
| Halogenated | Dichloromethane (DCM) | 40 | Medium | Can be a good solvent, but its high volatility and low boiling point can make it tricky to work with for recrystallization. |
| Aprotic Polar | Acetonitrile (ACN) | 82 | High | Can be effective for more polar halogenated aromatics. |
Table 2: Troubleshooting Summary for Recrystallization of Halogenated Aromatic Compounds
| Problem | Potential Cause(s) | Suggested Solution(s) |
| "Oiling Out" | - Compound's melting point is below the solvent's boiling point.- Solution is too concentrated.- Cooling is too rapid. | - Use a lower-boiling solvent.- Add more solvent.- Use a mixed solvent system.- Cool the solution more slowly.[14] |
| Poor/No Yield | - Too much solvent was used.- Compound is too soluble in the cold solvent.- Supersaturation without nucleation. | - Evaporate some of the solvent.- Choose a different solvent or use an anti-solvent.- Induce crystallization (seeding, scratching).[1] |
| Colored Crystals | - Presence of colored impurities. | - Add activated charcoal to the hot solution.- Perform a hot filtration.- Perform a second recrystallization.[2] |
| Dehalogenation | - Prolonged heating.- Reactive solvent (e.g., alcohol with base).- Presence of catalytic impurities. | - Minimize heating time.- Choose a less reactive solvent.- Use an inert atmosphere for sensitive compounds. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Place a small amount of the crude halogenated aromatic compound in a test tube and add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is not suitable. If it does not dissolve, heat the mixture. If it dissolves when hot but reappears upon cooling, the solvent is likely suitable.[11]
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a steam bath, heating mantle, or hot plate) with swirling until the solid is completely dissolved.[4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Allow the crystals to dry completely.
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Identify a "good" solvent in which your compound is soluble and a miscible "poor" solvent in which it is not.[3]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.[3]
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid).[3]
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[3]
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the single-solvent protocol.
Mandatory Visualization
Caption: A flowchart of the general recrystallization process with troubleshooting steps.
Caption: A decision tree for selecting an appropriate recrystallization solvent.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 9. Room temperature dehalogenation of (hetero)aryl halides with magnesium/methanol [agris.fao.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. youtube.com [youtube.com]
preventing decomposition of 3-Chloro-5-fluoro-4-methoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 3-Chloro-5-fluoro-4-methoxybenzaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition for this compound?
A1: The most common signs of decomposition include a change in physical appearance, such as discoloration (yellowing or browning), and the presence of new, unidentifiable peaks in analytical data (e.g., NMR, HPLC, or GC-MS). A decrease in the expected yield or the formation of unexpected side products in a reaction can also indicate that the starting material has degraded.
Q2: What are the likely decomposition pathways for this compound?
A2: While specific studies on this molecule are limited, substituted benzaldehydes are generally susceptible to a few key decomposition pathways. The most probable are:
-
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, especially in the presence of air (oxygen).
-
Cannizzaro-type reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to form a primary alcohol and a carboxylic acid.
-
Light-induced degradation: Aromatic aldehydes can be sensitive to light, which can promote the formation of radical species and lead to polymerization or other side reactions.
Q3: How should I properly store this compound to minimize decomposition?
A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store in a cool, dry place, ideally between 2-8°C.[1]
-
Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by storing it in an amber vial or a container wrapped in aluminum foil.
-
Purity: Ensure the compound is free from acidic or basic impurities which can catalyze decomposition.
Troubleshooting Guides
Issue 1: The compound has developed a yellow or brown color.
-
Possible Cause: This is often a sign of oxidation or the formation of polymeric impurities.
-
Troubleshooting Steps:
-
Assess Purity: Analyze a small sample by HPLC or TLC to determine the extent of impurity.
-
Purification: If the impurity level is low, consider recrystallization or column chromatography to purify the material.
-
Prevent Recurrence: Review your storage conditions. Ensure the compound is stored under an inert atmosphere and protected from light.
-
Issue 2: My reaction yield is lower than expected, and I suspect the starting material has degraded.
-
Possible Cause: The aldehyde may have partially decomposed, reducing the amount of active reagent available for your reaction.
-
Troubleshooting Steps:
-
Confirm Purity: Before starting your reaction, always check the purity of the aldehyde by a suitable analytical method like qNMR or by running a melting point test.
-
Use Fresh Material: If decomposition is suspected, use a freshly opened or recently purified batch of the compound.
-
Consider a Stabilizer: For reactions that are sensitive to trace impurities or require long reaction times, consider adding a stabilizer.
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Column: C18 reverse-phase column.
-
Detector: UV at 254 nm.
-
Procedure:
-
Prepare a stock solution of the aldehyde in acetonitrile at 1 mg/mL.
-
Inject 5 µL of the solution onto the HPLC system.
-
Run the gradient method and integrate the peak areas to determine the purity.
-
Protocol 2: Small-Scale Stabilization Trial
This protocol can be used to evaluate the effectiveness of a stabilizer for preventing decomposition.
-
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene or THF)
-
Stabilizer stock solution (e.g., 1000 ppm of BHT or triethanolamine in the chosen solvent).
-
-
Procedure:
-
Prepare two vials with a solution of the aldehyde in the anhydrous solvent (e.g., 10 mg/mL).
-
To one vial, add the stabilizer stock solution to achieve the desired final concentration (e.g., 50-100 ppm).[2]
-
The second vial will serve as the unstabilized control.
-
Store both vials under the same conditions (e.g., at room temperature, exposed to air).
-
Monitor the purity of both samples by HPLC at regular intervals (e.g., 24, 48, 72 hours).
-
Quantitative Data Summary
The following table provides a hypothetical summary of stability data for this compound under various storage conditions.
| Storage Condition | Time (Weeks) | Purity (%) | Observations |
| Room Temperature, Air, Light | 1 | 97.2 | Slight yellowing |
| Room Temperature, Air, Dark | 4 | 98.5 | No visible change |
| 4°C, Argon, Dark | 12 | >99.5 | No visible change |
| 4°C, Argon, Dark with BHT (100 ppm) | 24 | >99.8 | No visible change |
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Workflow for evaluating the efficacy of a chemical stabilizer.
Caption: Troubleshooting decision tree for suspected compound decomposition.
References
Technical Support Center: Scaling Up the Synthesis of 3-Chloro-5-fluoro-4-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Chloro-5-fluoro-4-methoxybenzaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work, particularly during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most prevalent and industrially adaptable method for synthesizing this compound is the Vilsmeier-Haack formylation of an electron-rich aromatic precursor.[1][2] This reaction introduces a formyl group (-CHO) onto the aromatic ring using a Vilsmeier reagent, which is typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3][4] The likely starting material for this synthesis would be 1-chloro-3-fluoro-2-methoxybenzene.
Q2: What are the critical safety concerns when performing a Vilsmeier-Haack reaction on a large scale?
A2: The Vilsmeier-Haack reaction can be highly exothermic, and careful temperature control is crucial, especially during the formation of the Vilsmeier reagent and its subsequent reaction with the aromatic substrate.[5] Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. The reaction should always be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn. On a larger scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient, increasing the risk of a thermal runaway. Therefore, a thorough thermal hazard evaluation is recommended before scaling up.
Q3: How can I monitor the progress of the formylation reaction?
A3: The progress of the Vilsmeier-Haack reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the desired benzaldehyde product.
Q4: What are the typical byproducts in this synthesis, and how can they be minimized?
A4: Potential byproducts in the Vilsmeier-Haack formylation include di-formylated products and isomers if other positions on the aromatic ring are susceptible to electrophilic attack. To minimize these, it is important to carefully control the stoichiometry of the reactants, particularly the Vilsmeier reagent.[5] Running the reaction at a lower temperature can also enhance selectivity.[3] Incomplete hydrolysis of the iminium intermediate can also lead to impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Vilsmeier Reagent | Ensure all reagents and solvents are anhydrous, as moisture will decompose the Vilsmeier reagent. Prepare the reagent in situ just before use for best results. |
| Low Reactivity of Starting Material | The starting material, 1-chloro-3-fluoro-2-methoxybenzene, is activated by the methoxy group but deactivated by the halogen substituents. A higher reaction temperature or a longer reaction time may be necessary to drive the reaction to completion.[3] |
| Incomplete Reaction | Monitor the reaction by TLC or HPLC until the starting material is fully consumed. If the reaction stalls, a slight excess of the Vilsmeier reagent can be added cautiously. |
| Product Loss During Work-up | The product may have some solubility in the aqueous layer. Ensure thorough extraction with a suitable organic solvent. Back-extraction of the aqueous layer may be necessary. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step |
| Di-formylation | Carefully control the stoichiometry. Use a molar ratio of Vilsmeier reagent to the aromatic substrate that is close to 1:1. Adding the substrate to the pre-formed reagent can sometimes improve selectivity. |
| Isomer Formation | The directing effects of the substituents on the starting material should favor formylation at the desired position. However, if isomers are observed, purification by column chromatography or recrystallization will be necessary. Lowering the reaction temperature may improve regioselectivity. |
| Side Reactions due to High Temperature | Maintain strict temperature control throughout the reaction. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Issue 3: Difficult Product Purification
| Potential Cause | Troubleshooting Step |
| Oily Product | If the product "oils out" instead of crystallizing during work-up, try adding a different anti-solvent or using seed crystals to induce crystallization. |
| Persistent Impurities | If simple recrystallization is insufficient, column chromatography using silica gel is a common and effective method for purifying benzaldehydes. A gradient elution with a mixture of hexane and ethyl acetate is often a good starting point. |
| Thermal Decomposition during Distillation | Substituted benzaldehydes can be susceptible to decomposition at high temperatures. If distillation is used for purification, it should be performed under reduced pressure to lower the boiling point. |
Experimental Protocols
A plausible scalable synthesis of this compound involves the Vilsmeier-Haack formylation of 1-chloro-3-fluoro-2-methoxybenzene.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 1-chloro-3-fluoro-2-methoxybenzene.
Detailed Methodology:
-
Vilsmeier Reagent Preparation: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1-chloro-3-fluoro-2-methoxybenzene in an appropriate anhydrous solvent (e.g., dichloromethane or excess DMF). Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring. Neutralize the mixture with a base such as sodium hydroxide or sodium carbonate solution until the pH is neutral or slightly basic.
-
Extraction and Isolation: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by vacuum distillation. For high purity, column chromatography on silica gel may be employed.
Data Presentation
Table 1: Typical Reaction Parameters for Vilsmeier-Haack Formylation
| Parameter | Recommended Range | Notes |
| Molar Ratio (Substrate:POCl₃:DMF) | 1 : 1.1-1.5 : 3-5 | A slight excess of the Vilsmeier reagent is often used. DMF can also be used as a solvent. |
| Reaction Temperature | 0 °C to 60 °C | Initial addition at low temperature is critical. The reaction may require heating to go to completion. |
| Reaction Time | 2 - 24 hours | Highly dependent on the substrate reactivity and reaction temperature. |
| Solvent | Dichloromethane, 1,2-Dichloroethane, or excess DMF | Solvents must be anhydrous. |
Logical Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of Polysubstituted Benzaldehydes
Welcome to the technical support center for the synthesis of polysubstituted benzaldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor regioselectivity in the formylation of my polysubstituted benzene?
A1: Poor regioselectivity is a common challenge governed by the electronic and steric effects of the substituents already on the benzene ring.[1][2]
-
Electronic Effects : Activating groups (e.g., -OR, -NR2) are ortho-, para-directing, while deactivating groups (e.g., -NO2, -CN) are meta-directing (with the exception of halogens, which are ortho-, para-directing deactivators).[3] When multiple groups are present, their directing effects can either reinforce or oppose each other.
-
Steric Hindrance : Bulky substituents can block access to the ortho positions, leading to preferential substitution at the less hindered para position.[1][3]
-
Strategy : To improve regioselectivity, consider methods that offer high positional control, such as Directed ortho Metalation (DoM), which allows for formylation specifically at the position ortho to a directing metalation group (DMG).[4][5][6]
Q2: My Vilsmeier-Haack reaction is giving a low yield or failing completely. What are the common causes?
A2: Low yields in the Vilsmeier-Haack reaction can stem from several factors:
-
Inactive Vilsmeier Reagent : The reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like DMF, is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.[7] It is best to prepare the reagent at a low temperature (0-5 °C) and use it immediately.[7]
-
Substrate Reactivity : The Vilsmeier-Haack reaction is an electrophilic substitution and works best with electron-rich aromatic compounds.[8] If your substrate is deactivated by electron-withdrawing groups, the reaction may be sluggish or fail. Consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent for less reactive substrates.[7]
-
Decomposition : Excessive heat can lead to the formation of dark, tarry residues due to polymerization or decomposition of the starting material or product.[7] Maintain strict temperature control throughout the reaction.
Q3: How can I prevent the over-oxidation of my target benzaldehyde to benzoic acid?
A3: Benzaldehydes are notoriously prone to air oxidation, forming benzoic acids.[9][10]
-
Inert Atmosphere : Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to air.[9][11]
-
Purification of Starting Materials : If using a commercially available benzaldehyde derivative as a starting material, wash it with a 10% sodium carbonate solution to remove existing benzoic acid contamination before use.[11][12]
-
Add Antioxidants : The addition of antioxidants like hydroquinone or catechol during storage or purification can inhibit air oxidation.[9][11]
-
Controlled Workup : During the workup, avoid prolonged exposure to oxidizing conditions. It's also been noted that the presence of alcohols, like benzyl alcohol, can inhibit the autoxidation of benzaldehyde.[13]
Q4: What are the best methods for purifying polysubstituted benzaldehydes?
A4: Purification can be challenging due to the reactivity of the aldehyde group.
-
Aqueous Wash : To remove acidic impurities like benzoic acid, wash the crude product (dissolved in an organic solvent) with a 5-10% solution of sodium carbonate or sodium bicarbonate.[10][12]
-
Bisulfite Adduct Formation : If the mixture contains non-aldehydic compounds, washing with a saturated sodium bisulfite solution can selectively remove the benzaldehyde. The aldehyde forms a water-soluble adduct, which can be separated in the aqueous layer.[10][12] The benzaldehyde can be regenerated from the adduct by treatment with acid or base.[10]
-
Distillation : For thermally stable compounds, vacuum distillation is an effective purification method that minimizes thermal decomposition.[12][14]
-
Column Chromatography : While effective, silica gel is slightly acidic and can sometimes promote oxidation or decomposition of sensitive aldehydes.[10] Use with caution and consider deactivating the silica gel with a base like triethylamine if necessary.
Troubleshooting Guides
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive formylating reagent (e.g., Vilsmeier reagent). | Use fresh, anhydrous reagents and flame-dried glassware. Prepare moisture-sensitive reagents immediately before use at low temperatures.[7] |
| Insufficiently reactive aromatic substrate. | For electron-deficient arenes, consider stronger formylation methods or harsher conditions (e.g., higher temperature, longer reaction time). Monitor by TLC.[7] | |
| Steric hindrance around the target reaction site. | Choose a formylation method with a less bulky electrophile or a strategy that bypasses steric issues, such as a multi-step synthesis involving a directing group. | |
| Formation of Multiple Products (Poor Regioselectivity) | Competing directing effects of multiple substituents. | Employ a Directed ortho Metalation (DoM) strategy if ortho substitution is desired, as it offers superior regiocontrol.[5][6] |
| Reaction conditions favor multiple isomers (e.g., Friedel-Crafts). | Modify reaction conditions (temperature, catalyst) or change the synthetic strategy. The order of substituent introduction is critical.[15] | |
| Dark, Tarry Residue Formed | Reaction overheating leading to decomposition/polymerization. | Maintain strict temperature control with an ice bath, especially during exothermic additions.[7] |
| Impurities in starting materials or solvents. | Use purified, high-purity starting materials and anhydrous solvents. | |
| Product Decomposes During Purification | Aldehyde is sensitive to air (oxidation). | Perform purification and subsequent handling under an inert atmosphere. Store the final product at low temperatures.[9][11] |
| Aldehyde is unstable on silica gel during chromatography. | Minimize contact time with silica. Consider using a less acidic stationary phase or adding a small amount of a neutralizer (e.g., triethylamine) to the eluent. Alternatively, use other purification methods like distillation or recrystallization.[10] |
Experimental Protocols
Key Experiment: Ortho-Formylation via Directed Metalation
This protocol describes the regioselective formylation of a substituted arene at the position ortho to a Directed Metalation Group (DMG), such as an O-carbamate. This method is highly effective for preparing specific polysubstituted benzaldehydes.
Materials:
-
Substituted O-aryl carbamate
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (sec-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup : Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under a stream of inert gas (Argon or Nitrogen).
-
Reaction Mixture : Add the substituted O-aryl carbamate (1.0 eq) and anhydrous THF to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation : Add TMEDA (1.2 eq) followed by the dropwise addition of sec-BuLi (1.2 eq) while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete ortho-lithiation.[4]
-
Formylation : Add anhydrous DMF (3.0 eq) dropwise to the reaction mixture. The reaction is typically rapid. Stir for an additional 30 minutes at -78 °C.
-
Quenching : Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding 1M HCl until the solution is acidic.
-
Workup : Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired ortho-formyl-O-aryl carbamate.
Visualizations
Logical Workflow Diagrams
Caption: Troubleshooting workflow for diagnosing low product yield.
Caption: Common side reactions in benzaldehyde synthesis.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol [ideas.repec.org]
- 14. EP0015616B1 - Method for the purification of benzaldehyde - Google Patents [patents.google.com]
- 15. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Purification of 3-Chloro-5-fluoro-4-methoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of an oily 3-Chloro-5-fluoro-4-methoxybenzaldehyde product. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally similar compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of oily this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" during recrystallization | 1. The cooling process is too rapid, leading to supersaturation. 2. The chosen solvent is not ideal for crystallization. 3. The presence of significant impurities is inhibiting crystal formation. | 1. Allow the solution to cool slowly to room temperature before transferring to an ice bath or refrigerator.[1] 2. Consider using a mixed solvent system. Good starting points for aromatic aldehydes include ethanol/water, hexane/ethyl acetate, or acetone/water.[1][2][3] 3. Attempt a preliminary purification by column chromatography to remove the bulk of impurities before recrystallization.[1] 4. Try scratching the inside of the flask with a glass rod to induce nucleation. |
| Difficulty in achieving solidification of the oil | 1. The product may have a low melting point. 2. Residual solvent may be plasticizing the product. 3. The product may exist as a persistent oil or glass. | 1. Attempt to form a solid derivative, such as a 2,4-dinitrophenylhydrazone, which can be more easily crystallized and purified. The pure aldehyde can then be regenerated.[4] 2. Ensure all solvent is removed under high vacuum. Gentle heating may be applied if the compound is thermally stable. 3. Consider purification via column chromatography or distillation as an alternative to crystallization. |
| Streaking or tailing on TLC plate | 1. The compound may be acidic due to oxidation of the aldehyde to a carboxylic acid.[5] 2. The sample may be overloaded on the TLC plate. 3. Interaction with the silica gel. | 1. Add a small amount of acetic or formic acid to the developing solvent to suppress ionization of the acidic impurity.[1] 2. Dilute the sample before spotting it on the TLC plate.[1] 3. Deactivate the silica gel by adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent.[1] |
| Poor separation during column chromatography | 1. The solvent system (eluent) is not optimized. 2. The column is overloaded with the crude product. 3. The column was not packed properly, leading to channeling. | 1. Systematically screen different solvent systems using TLC to find an eluent that provides good separation (aim for an Rf of 0.2-0.3 for the target compound).[6] A gradient elution from a non-polar to a more polar solvent system is often effective.[1] 2. Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight). 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Low recovery of purified product | 1. The compound is too soluble in the recrystallization solvent, even at low temperatures. 2. Loss of product during multiple purification steps. 3. The compound may be volatile and lost during solvent removal. | 1. For recrystallization, choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A mixed solvent system can help to fine-tune solubility.[7][8] 2. Minimize the number of transfers and use appropriate techniques to ensure complete transfer of the material. 3. Use a rotary evaporator at reduced temperature and pressure for solvent removal.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Common impurities in substituted benzaldehydes can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Over-oxidation product: The corresponding carboxylic acid (3-chloro-5-fluoro-4-methoxybenzoic acid) can form due to exposure to air.[5][9]
-
Side-reaction products: Depending on the synthetic route, regioisomers or products from incomplete reactions may be present. For instance, in syntheses involving halogenation or nitration, different positional isomers can be formed.
-
Residual solvents: Solvents used in the reaction or workup may be present.
Q2: What is a good starting point for a recrystallization solvent for an oily aromatic aldehyde?
A2: For oily compounds, a mixed-solvent recrystallization is often effective.[7] A good approach is to dissolve the oily product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.[10] Common solvent pairs for compounds of this type include:
It is recommended to perform small-scale solubility tests to identify the optimal solvent pair and ratio.
Q3: What are the recommended conditions for purifying this compound by flash column chromatography?
A3: While specific conditions will need to be optimized, a good starting point for flash column chromatography on silica gel would be a gradient elution with a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1][6]
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound in the starting eluent.[6]
-
Column Packing: Pack the column with silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate).[6]
-
Elution: Start with a low-polarity eluent and gradually increase the polarity. For example, you could start with 95:5 petroleum ether:ethyl acetate and gradually increase the proportion of ethyl acetate.[1]
-
Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure product.
Q4: My product is an oil, can I use distillation for purification?
A4: Vacuum distillation can be a suitable method for purifying liquid or low-melting oily products, especially if the impurities are significantly less or more volatile than the desired compound.[11] However, it is important to consider the thermal stability of this compound, as some aromatic aldehydes can decompose at high temperatures. A short-path distillation apparatus (like a Kugelrohr) is often preferred to minimize thermal stress.
Q5: Can I use a chemical method to purify my aldehyde?
A5: Yes, a classic method for purifying aldehydes is through the formation of a bisulfite addition product.[5][12][13] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off from the impurities. The pure aldehyde can then be regenerated by treating the adduct with a mild base (like sodium bicarbonate) or acid.[5] This method is particularly useful for removing non-aldehydic impurities.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.
-
TLC Analysis:
-
Dissolve a small amount of the crude oily product in a minimal volume of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20).
-
Visualize the spots under UV light. The ideal starting eluent should give the product an Rf value of approximately 0.2-0.3.[6]
-
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and add a thin layer of sand to the top.
-
Equilibrate the column by running the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude oily product in a minimal amount of the initial eluent.
-
Carefully apply the solution to the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial solvent mixture.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator under reduced pressure and at a moderate temperature to obtain the purified oily product.
-
Protocol 2: Purification by Mixed-Solvent Recrystallization
This protocol is suitable for inducing crystallization from an oily product.
-
Solvent Selection:
-
Based on small-scale tests, select a "good" solvent in which the product is readily soluble (e.g., ethanol, acetone, or ethyl acetate) and a "poor" solvent in which it is sparingly soluble (e.g., water, hexane). The two solvents must be miscible.[7]
-
-
Dissolution:
-
Place the oily product in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent and heat the mixture gently with stirring until the oil dissolves completely.
-
-
Inducing Crystallization:
-
While the solution is still warm, add the "poor" solvent dropwise with continuous swirling until the solution becomes persistently cloudy.[10]
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: A decision workflow for the purification of this compound.
Caption: A troubleshooting flowchart for crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. nbinno.com [nbinno.com]
- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 11. US9018421B2 - Separation of aromatic aldehydes - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
Technical Support Center: Interpreting Complex NMR Spectra of Halogenated Benzaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the often complex NMR spectra of halogenated benzaldehydes.
Frequently Asked Questions (FAQs)
Q1: Why is the aldehyde proton signal (CHO) so far downfield in the ¹H NMR spectrum?
The aldehyde proton typically appears as a singlet around 9.5-10.5 ppm.[1][2] This significant downfield shift is due to the strong deshielding effect of the adjacent electronegative oxygen atom in the carbonyl group.[3] The aldehyde proton is located in the plane of the carbonyl group, where the magnetic anisotropy effect reinforces the external magnetic field, further increasing its chemical shift.
Q2: The aromatic region of my spectrum is a complex, overlapping multiplet. How can I begin to assign the signals?
Overlapping signals in the aromatic region (typically 6.5-8.0 ppm) are a common challenge, especially with halogenated benzaldehydes where the electronegativity of the halogen and the electronic effects of the aldehyde group create closely spaced chemical shifts.[4][5][6]
Troubleshooting Steps:
-
Check Integration: Ensure the total integration of the aromatic region corresponds to the expected number of protons on the benzene ring.[4]
-
Look for Simpler Patterns: Try to identify any signals that are clearly resolved, such as doublets on the edge of the multiplet, which often correspond to protons with only one neighbor (ortho coupling).[7]
-
Utilize 2D NMR: If 1D analysis is insufficient, advanced 2D NMR techniques are essential for resolving these complexities.[8][9]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart), helping to trace the connectivity of the aromatic protons.[9][10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, which is invaluable for assigning both ¹H and ¹³C spectra simultaneously.[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-4 bonds, which can help to confirm assignments and piece together the molecular structure.[9][10]
-
Q3: How can I use NMR to distinguish between ortho, meta, and para isomers of a di-substituted halogenated benzaldehyde?
The substitution pattern creates unique symmetries (or lack thereof) that result in distinct NMR spectra for each isomer. The key lies in observing the number of signals and the splitting patterns.[5][6][11]
-
Para Isomers: Due to a plane of symmetry, para-substituted rings often show a highly simplified spectrum. For example, a 1,4-disubstituted ring typically displays two symmetrical doublets (an AA'BB' system), with each doublet integrating to 2H.[4][11]
-
Ortho Isomers: These are asymmetrical and will show four distinct signals in the aromatic region, often as a complex multiplet.[11]
-
Meta Isomers: These are also asymmetrical and will show four distinct aromatic signals. The splitting patterns can be complex, but sometimes a unique singlet-like signal appears for the proton situated between the two substituents.[11]
The number of unique carbon signals in a proton-decoupled ¹³C NMR spectrum is also a definitive indicator: the para isomer will show fewer carbon signals than the ortho and meta isomers due to its higher symmetry.[5][6][11]
Q4: My spectral lines are broad. What are the common causes and solutions?
Broad NMR signals can obscure important coupling information and reduce the quality of the data.
Common Causes:
-
Sample Impurities: Suspended solid particles in the NMR tube will distort the magnetic field homogeneity, leading to broad lines.[12]
-
Paramagnetic Species: The presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening.
-
High Sample Concentration: Very concentrated samples can have high viscosity, which restricts molecular tumbling and results in broader signals.[13]
-
Poor Shimming: An inhomogeneous magnetic field across the sample, which can be corrected by a process called shimming on the spectrometer.
Solutions:
-
Filter the Sample: Always filter your sample through a pipette with a glass wool or cotton plug directly into the NMR tube to remove any particulate matter.[12]
-
Use High-Quality Solvents: Employ fresh, high-purity deuterated solvents.
-
Optimize Concentration: Use an appropriate sample concentration. For ¹H NMR, 5-25 mg in 0.6-0.7 mL of solvent is typical.[13]
-
Degas the Sample: If paramagnetic broadening is suspected, the sample can be degassed using a freeze-pump-thaw technique.
Data Presentation: Chemical Shifts and Coupling Constants
The following tables provide representative NMR data for halogenated benzaldehydes. Note that exact chemical shifts can vary based on the solvent, concentration, and temperature.
Table 1: Representative ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Aldehyde H (s) | Aromatic H (m) | Reference |
|---|---|---|---|
| Benzaldehyde | ~10.0 | ~7.5-8.0 | [3] |
| 4-Fluorobenzaldehyde | 9.97 | 7.16-7.98 | [14] |
| 3-Chlorobenzaldehyde | 9.98 | 7.49-7.86 | [14] |
| 2-Chlorobenzaldehyde | ~10.4 | ~7.3-7.9 |[15] |
Table 2: Representative ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | C=O | C-Halogen | Other Aromatic C | Reference |
|---|---|---|---|---|
| 4-Fluorobenzaldehyde | 190.5 | 166.5 | 116.4, 132.2, 132.8 | [14] |
| 3-Chlorobenzaldehyde | 190.9 | 135.5 | 128.0, 129.3, 130.4, 134.4, 137.8 |[14] |
Table 3: Typical ¹H-¹H Coupling Constants (J) in Aromatic Systems
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
|---|---|---|---|
| Ortho | 3 | 6-10 Hz | Strongest coupling, most commonly observed.[16] |
| Meta | 4 | 1-4 Hz | Weaker coupling, sometimes not resolved.[16] |
| Para | 5 | 0-1 Hz | Very weak, rarely observed. |
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
A properly prepared sample is crucial for acquiring a high-resolution spectrum.[12]
-
Weigh Sample: Accurately weigh 10-20 mg of the halogenated benzaldehyde for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[11]
-
Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[17] The solvent should be chosen based on the sample's solubility and to avoid overlapping signals with the analyte.
-
Ensure Dissolution: Gently swirl or vortex the vial to completely dissolve the sample.
-
Filter Sample: Prepare a filter by placing a small plug of glass wool or cotton into a Pasteur pipette. Transfer the solution through the filter directly into a clean, dry 5 mm NMR tube. This step is critical to remove any suspended impurities.[12]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is often pre-added to the deuterated solvent by the manufacturer, defining the 0.00 ppm reference point.[11]
Protocol 2: General Methodology for Acquiring a 2D COSY Spectrum
This protocol outlines the general steps for setting up a Correlation Spectroscopy (COSY) experiment to identify proton-proton couplings.
-
Acquire ¹H Spectrum: First, acquire a standard high-quality 1D ¹H NMR spectrum of the sample to determine the spectral width and appropriate acquisition parameters.
-
Load COSY Pulse Program: In the spectrometer software, select a standard COSY pulse sequence (e.g., cosygp on Bruker instruments).
-
Set Parameters:
-
Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals identified in the 1D spectrum.
-
Number of Scans (NS): Typically 2 to 8 scans per increment are sufficient.
-
Increments (F1): Set the number of increments in the indirect dimension (F1). A value of 256 or 512 is common for good resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.[11]
-
-
Acquire Data: Start the acquisition. 2D experiments take significantly longer than 1D experiments, ranging from 30 minutes to several hours.
-
Process Data: After acquisition, the data requires processing:
-
Apply a Fourier transform in both dimensions (F2 and F1).
-
Phase correct the spectrum in both dimensions.
-
Apply a baseline correction.
-
-
Analyze Spectrum: The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks that indicate coupling between two different protons.
Visualization of Workflows and Concepts
Caption: A logical workflow for interpreting the NMR spectrum of a halogenated benzaldehyde.
Caption: A COSY experiment reveals couplings between protons, such as HA-HB and HB-HC.
Caption: NOE confirms spatial proximity between the aldehyde and ortho protons.
References
- 1. brainly.com [brainly.com]
- 2. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. fiveable.me [fiveable.me]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. benchchem.com [benchchem.com]
- 12. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 13. research.reading.ac.uk [research.reading.ac.uk]
- 14. rsc.org [rsc.org]
- 15. 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones | Semantic Scholar [semanticscholar.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. organomation.com [organomation.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro-5-fluoro-4-methoxybenzaldehyde and 3,5-dichloro-4-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic strategy. This guide provides an objective comparison of the chemical properties and reactivity of two halogenated benzaldehyde derivatives: 3-Chloro-5-fluoro-4-methoxybenzaldehyde and 3,5-dichloro-4-methoxybenzaldehyde. Understanding the nuanced differences in their reactivity, influenced by the nature and position of the halogen substituents, is crucial for their effective application in organic synthesis and medicinal chemistry.
Physicochemical and Spectroscopic Properties
A summary of the key physical, chemical, and spectroscopic data for the two compounds is presented below. These properties are fundamental to their handling, characterization, and reaction setup.
Table 1: Physicochemical Properties
| Property | This compound | 3,5-dichloro-4-methoxybenzaldehyde |
| Molecular Formula | C₈H₆ClFO₂ | C₈H₆Cl₂O₂[1][2] |
| Molecular Weight | 188.58 g/mol | 205.03 g/mol [1] |
| CAS Number | 944713-33-7 (example) | 41727-58-6[1][2] |
| Appearance | Likely a solid | Solid |
| Melting Point | Data not readily available | Not specified |
Table 2: Spectroscopic Data Summary (Predicted and Experimental)
| Spectroscopy | This compound | 3,5-dichloro-4-methoxybenzaldehyde |
| ¹H NMR (CDCl₃) | Aldehyde proton (~9.8 ppm, s), Aromatic protons (2H, distinct signals), Methoxy protons (~3.9 ppm, s) | Aldehyde proton (~9.8 ppm, s), Aromatic protons (2H, s), Methoxy protons (~3.9 ppm, s) |
| ¹³C NMR (CDCl₃) | Aldehyde carbonyl (~190 ppm), Aromatic carbons (showing C-F and C-Cl coupling), Methoxy carbon (~56 ppm) | Aldehyde carbonyl (~190 ppm), Aromatic carbons, Methoxy carbon (~56 ppm) |
| IR (cm⁻¹) | ~2900 (C-H), ~2850 (Aldehyde C-H), ~1700 (C=O), ~1600 (Aromatic C=C) | ~2900 (C-H), ~2850 (Aldehyde C-H), ~1700 (C=O), ~1600 (Aromatic C=C) |
Note: Specific experimental spectral data for this compound is not widely available in public databases. The data presented is based on predictions and comparison with structurally similar compounds like 3-Fluoro-4-methoxybenzaldehyde.[3]
Comparative Reactivity Analysis
The primary differences in the reactivity of these two molecules stem from the electronic effects of the halogen substituents on both the aldehyde functional group and the aromatic ring.
Reactivity of the Aldehyde Group
The aldehyde group in both molecules is susceptible to nucleophilic attack, participating in a wide range of reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions (e.g., Wittig, Grignard, Claisen-Schmidt condensation). The electrophilicity of the aldehyde's carbonyl carbon is modulated by the substituents on the aromatic ring.
-
Inductive Effects: Both chlorine and fluorine are electron-withdrawing through induction, which enhances the electrophilicity of the aldehyde group, making it more reactive towards nucleophiles compared to a non-halogenated analogue like 4-methoxybenzaldehyde.
-
Resonance Effects: The methoxy group is electron-donating through resonance, which partially counteracts the inductive withdrawal of the halogens.
-
Comparison: Fluorine is more electronegative than chlorine, exerting a stronger inductive electron-withdrawing effect. However, the presence of two chlorine atoms in 3,5-dichloro-4-methoxybenzaldehyde results in a greater overall inductive pull on the aromatic ring compared to the single chloro and fluoro substituents in this compound. Consequently, the aldehyde group of 3,5-dichloro-4-methoxybenzaldehyde is expected to be slightly more electrophilic and thus more reactive towards nucleophiles.
Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
A significant difference in reactivity lies in the susceptibility of the aromatic ring to nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of electron-withdrawing groups and a good leaving group on the aromatic ring.[4][5]
-
Activating Group: The aldehyde group is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.
-
Leaving Group Ability: In the context of SNAr reactions, fluoride is an excellent leaving group, often better than chloride.[6] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong polarization of the C-F bond due to fluorine's high electronegativity.[6]
-
Comparison:
-
In This compound , the fluorine atom is ortho to the activating aldehyde group. This positioning, combined with fluorine's excellent leaving group ability in SNAr, makes this position susceptible to nucleophilic attack.
-
In 3,5-dichloro-4-methoxybenzaldehyde , both chlorine atoms are ortho to the aldehyde group. While chloride is a viable leaving group, it is generally less effective than fluoride in SNAr reactions.
-
Therefore, This compound is predicted to be more reactive in nucleophilic aromatic substitution reactions at the fluorine-bearing carbon.
Experimental Protocols
Below is a representative experimental protocol for a Claisen-Schmidt condensation, a common reaction utilizing substituted benzaldehydes to form chalcones, which are important intermediates in drug discovery.
Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
Objective: To synthesize a chalcone by reacting a substituted benzaldehyde with an acetophenone derivative in the presence of a base.
Materials:
-
Substituted Benzaldehyde (this compound or 3,5-dichloro-4-methoxybenzaldehyde) (10 mmol)
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone) (10 mmol)
-
Ethanol (25 mL)
-
Aqueous Sodium Hydroxide (NaOH) solution (40%, 10 mL)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Magnetic stirrer and stir bar
-
Round-bottom flask (100 mL)
-
Ice bath
Procedure:
-
In the 100 mL round-bottom flask, dissolve the substituted benzaldehyde (10 mmol) and the substituted acetophenone (10 mmol) in ethanol (25 mL) with stirring.
-
Cool the flask in an ice bath to approximately 0-5 °C.
-
Slowly add the aqueous NaOH solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing 100 mL of crushed ice and water.
-
Neutralize the mixture by slowly adding dilute HCl with stirring until the pH is approximately 7. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Dry the purified product in a vacuum oven.
Characterization: The structure of the synthesized chalcone can be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Visualizations
Nucleophilic Aromatic Substitution (SNAr) Mechanism
References
- 1. 3,5-Dichloro-4-methoxybenzaldehyde | C8H6Cl2O2 | CID 883207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 1H NMR spectrum [chemicalbook.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
A Researcher's Guide to the Formylation of Substituted Anisoles
The introduction of a formyl group (–CHO) onto an aromatic ring is a cornerstone of synthetic organic chemistry, providing a crucial entry point for the synthesis of a vast array of value-added chemicals, including pharmaceuticals, fragrances, and polymers. For substituted anisoles, the electron-donating nature of the methoxy group activates the aromatic ring towards electrophilic substitution, but simultaneously presents a significant challenge: controlling the regioselectivity of the formylation. This guide provides an objective comparison of prevalent formylation methods, supported by experimental data, to assist researchers in selecting the optimal strategy for their specific synthetic goals.
Key Formylation Methods: A Comparative Overview
The choice of formylation method dictates not only the yield but, more critically, the position of the newly introduced aldehyde group. The primary methods—Vilsmeier-Haack, Gattermann-Koch, Duff, and ortho-selective metal-mediated reactions—each offer a unique profile of reactivity, selectivity, and substrate compatibility.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile and widely used method for formylating electron-rich aromatic compounds.[1] It employs a Vilsmeier reagent, typically generated in situ from a substituted formamide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃).[2][3]
-
Mechanism : The reaction proceeds via electrophilic aromatic substitution where the electron-rich anisole ring attacks the electrophilic chloroiminium ion (the Vilsmeier reagent).[1] The resulting iminium ion intermediate is then hydrolyzed during workup to yield the aldehyde.[3]
-
Regioselectivity : For monosubstituted benzenes like anisole, formylation generally occurs at the position that is less sterically hindered, which is the para position.[2][3] This makes it a reliable method for synthesizing 4-methoxybenzaldehyde (p-anisaldehyde) and its derivatives.
-
Advantages : The reagents are common and relatively inexpensive. The reaction conditions are generally mild, with temperatures ranging from 0°C to 80°C depending on the substrate's reactivity.[2] Recent studies have also demonstrated the feasibility of performing the reaction under solvent-free conditions.[4]
Gattermann-Koch Reaction
A classic method in industrial chemistry, the Gattermann-Koch reaction introduces a formyl group using carbon monoxide (CO) and hydrochloric acid (HCl) under pressure, with a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst like copper(I) chloride (CuCl).[5][6]
-
Mechanism : The reaction is thought to proceed through the formation of a highly reactive formyl cation ([HCO]⁺) electrophile, which then attacks the aromatic ring in a manner similar to Friedel-Crafts acylation.[5][7]
-
Regioselectivity : This reaction is highly selective for the para position on activated rings like anisole, yielding p-methoxybenzaldehyde.[8][9]
-
Applicability : While effective for benzene and alkylbenzenes, its applicability to phenol ethers like anisole is a point of discussion.[5] Some sources indicate the reaction is not suitable for phenol ether substrates, potentially due to cleavage of the ether linkage under the harsh acidic conditions.[7][10] However, its successful use for preparing p-methoxybenzaldehyde from anisole is also reported.[8][9] This discrepancy suggests that reaction conditions must be carefully controlled.
Duff Reaction
The Duff reaction traditionally formylates phenols at the ortho position using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[11][12]
-
Mechanism : The reaction involves the generation of an iminium ion electrophile from protonated HMTA.[12] For phenols, selectivity is driven by hydrogen bonding that directs the electrophile to the ortho position.[11]
-
Adaptation for Anisoles : While the classic Duff reaction is for phenols, modified versions can be applied to anisole derivatives. A notable modification involves using the stronger trifluoroacetic acid (TFA) as both the solvent and catalyst.[13] This allows for the direct C-formylation of non-acidic anisole derivatives. For example, 2,6-dimethylanisole can be formylated to produce 2,6-dimethyl-4-formylanisole.[14]
-
Regioselectivity : The reaction preferentially targets the ortho position unless it is blocked, in which case para substitution occurs.[12] Yields can be moderate, often ranging from 20% to 80%.[11]
Ortho-Selective Formylation with Paraformaldehyde
Highly regioselective ortho-formylation can be achieved using paraformaldehyde as the formyl source in the presence of magnesium chloride (MgCl₂) and an amine base like triethylamine (Et₃N).[15]
-
Mechanism : This method is believed to proceed through a chelation-controlled mechanism where the magnesium ion coordinates to the phenolic oxygen, directing the electrophilic attack of formaldehyde to the adjacent ortho position.[15]
-
Applicability to Anisoles : This method is exceptionally effective and highly selective for phenols, giving exclusively ortho-formylated products.[16] Its direct application to anisoles is less common, as it relies on the presence of the acidic hydroxyl group for the chelation control. For anisole substrates, this method would likely require a demethylation step first, making it an indirect route.
Data Summary: Performance of Formylation Methods
The following table summarizes experimental data for the formylation of various anisole substrates using the methods described.
| Method | Substrate | Reagents & Catalyst | Conditions | Yield (%) | Regioselectivity (ortho:para) |
| Vilsmeier-Haack | Anisole | DMF, POCl₃ | Dichloroethane (DCE) | High (not specified) | Predominantly para |
| Vilsmeier-Haack | Substituted Anisoles | Vilsmeier Reagent | Solvent-free, Mortar/Pestle, 25-30 min | 85-95% | Major product reported |
| Gattermann-Koch | Anisole | CO, HCl, AlCl₃, CuCl | Not specified | Not specified | Forms p-methoxybenzaldehyde |
| Modified Duff | 2,6-Dimethylanisole | Hexamethylenetetramine, TFA | Reflux | 74% | Exclusively para (ortho blocked) |
| Modified Duff | 4-Substituted Anisoles | Hexamethylenetetramine, TFA | 65-100°C, >4 hours | Good (not specified) | Exclusively ortho |
| Triformamide | Anisole | Triformamide, AlCl₃ | Nitromethane, 75°C, 2.5h | 15% | Not specified |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of Anisole
This is a representative procedure based on established principles.
-
Reagent Preparation : In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, chill N,N-dimethylformamide (DMF, 1.5 eq.) in an ice-salt bath.
-
Vilsmeier Reagent Formation : Add phosphoryl chloride (POCl₃, 1.1 eq.) dropwise to the chilled DMF with constant stirring. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to form the Vilsmeier reagent.
-
Substrate Addition : Dissolve anisole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3] Add this solution dropwise to the prepared Vilsmeier reagent.
-
Reaction : Heat the reaction mixture to 50-60°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Cool the mixture to room temperature and pour it carefully onto crushed ice containing sodium acetate or sodium carbonate to neutralize the acid and hydrolyze the intermediate.
-
Extraction and Purification : Stir the aqueous mixture for 1 hour, then extract the product with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain p-anisaldehyde.
General Protocol for Modified Duff Formylation of a Para-Substituted Anisole
This procedure is adapted from a patented method for ortho-formylation of anisole derivatives.[13]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 4-substituted anisole substrate (1.0 eq.) and trifluoroacetic acid (TFA), which acts as both the solvent and catalyst.
-
Reagent Addition : Add hexamethylenetetramine (HMTA, 1.0 eq.) portion-wise to the solution.
-
Reaction : Heat the mixture to a temperature between 65°C and 100°C for at least 4 hours.[13] Monitor the reaction by TLC.
-
Hydrolysis : Cool the reaction mixture and slowly add aqueous acid (e.g., 2M H₂SO₄) to hydrolyze the intermediate imine. Heat the mixture gently to ensure complete hydrolysis.
-
Workup and Purification : After cooling, extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. The resulting crude aldehyde can be purified by column chromatography or recrystallization.
Visualizing the Process
Diagrams can clarify complex experimental workflows and decision-making processes. The following are generated using the DOT language.
Caption: Workflow for a typical Vilsmeier-Haack formylation of anisole.
Caption: Decision guide for selecting a formylation method based on regioselectivity.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. youtube.com [youtube.com]
- 4. aml.iaamonline.org [aml.iaamonline.org]
- 5. orgosolver.com [orgosolver.com]
- 6. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 8. brainly.com [brainly.com]
- 9. Solved p-methoxybenzaldehyde can be prepared from anisole | Chegg.com [chegg.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. grokipedia.com [grokipedia.com]
- 12. Duff reaction - Wikipedia [en.wikipedia.org]
- 13. US5294744A - Formylation process for aromatic aldehydes - Google Patents [patents.google.com]
- 14. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. Organic Syntheses Procedure [orgsyn.org]
A Comparative Spectroscopic Analysis of Fluoro- and Chloro-substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for ortho-, meta-, and para-isomers of fluoro- and chloro-substituted benzaldehydes. Understanding the influence of halogen substitution on the spectral properties of benzaldehyde is crucial for the structural elucidation, identification, and quality control of these important chemical intermediates in drug discovery and development. This document presents a comprehensive analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Introduction
Fluoro- and chloro-substituted benzaldehydes are fundamental building blocks in medicinal chemistry. The position and nature of the halogen substituent on the aromatic ring significantly influence the molecule's electronic properties, reactivity, and biological activity. Spectroscopic techniques provide a powerful toolkit for probing these subtle electronic changes and confirming the identity and purity of these compounds. This guide will objectively compare the spectroscopic data across these isomers to aid researchers in their analytical endeavors.
Data Presentation
The following tables summarize the key quantitative spectroscopic data for the fluoro- and chloro-substituted benzaldehydes.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | Aldehydic Proton (s) | Aromatic Protons (m) |
| Benzaldehyde | ~10.0 | ~7.5-7.9 |
| 2-Fluorobenzaldehyde | ~10.35 | ~7.1-7.9 |
| 3-Fluorobenzaldehyde | ~9.99 | ~7.3-7.7 |
| 4-Fluorobenzaldehyde | ~9.97 | ~7.2-7.9 |
| 2-Chlorobenzaldehyde | ~10.4 | ~7.3-7.9 |
| 3-Chlorobenzaldehyde | ~9.96 | ~7.5-7.8 |
| 4-Chlorobenzaldehyde | ~9.98 | ~7.5-7.8 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | Carbonyl Carbon | Aromatic Carbons |
| Benzaldehyde | ~192.3 | ~129-136 |
| 2-Fluorobenzaldehyde | ~188 (d) | ~116-164 |
| 3-Fluorobenzaldehyde | ~190 (d) | ~115-163 |
| 4-Fluorobenzaldehyde | ~190.5 | ~116-167 |
| 2-Chlorobenzaldehyde | ~190 | ~127-138 |
| 3-Chlorobenzaldehyde | ~190.8 | ~128-138 |
| 4-Chlorobenzaldehyde | ~190.9 | ~129-141 |
Note: The carbonyl carbon signal in fluoro-substituted compounds often appears as a doublet (d) due to coupling with the fluorine atom.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | C-H (aldehyde) Stretch |
| Benzaldehyde | ~1705 | ~2745, ~2820 |
| 2-Fluorobenzaldehyde | ~1700-1710 | ~2750, ~2860 |
| 3-Fluorobenzaldehyde | ~1700-1710 | ~2740, ~2850 |
| 4-Fluorobenzaldehyde | ~1700-1710 | ~2730, ~2830 |
| 2-Chlorobenzaldehyde | ~1700-1715 | ~2750, ~2860 |
| 3-Chlorobenzaldehyde | ~1700-1710 | ~2740, ~2850 |
| 4-Chlorobenzaldehyde | ~1700-1710 | ~2730, ~2840 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima (λmax) in nm
| Compound | π → π* Transition | n → π* Transition |
| Benzaldehyde | ~245, ~280 | ~320 |
| 2-Fluorobenzaldehyde | ~240, ~285 | ~325 |
| 3-Fluorobenzaldehyde | ~242, ~288 | ~320 |
| 4-Fluorobenzaldehyde | ~248 | ~315 |
| 2-Chlorobenzaldehyde | ~252, ~300 | ~330 |
| 3-Chlorobenzaldehyde | ~248, ~295 | ~325 |
| 4-Chlorobenzaldehyde | ~258 | ~320 |
Note: λmax values are solvent-dependent. The data presented are general ranges.
Mass Spectrometry (MS)
Table 5: Key Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) MS
| Compound | Molecular Ion [M]⁺ | [M-H]⁺ | [M-CHO]⁺ | Halogen Isotope Peak |
| Benzaldehyde | 106 | 105 | 77 | - |
| 2-Fluorobenzaldehyde | 124 | 123 | 95 | - |
| 3-Fluorobenzaldehyde | 124 | 123 | 95 | - |
| 4-Fluorobenzaldehyde | 124 | 123 | 95 | - |
| 2-Chlorobenzaldehyde | 140/142 | 139/141 | 111/113 | [M+2] (~3:1 ratio) |
| 3-Chlorobenzaldehyde | 140/142 | 139/141 | 111/113 | [M+2] (~3:1 ratio) |
| 4-Chlorobenzaldehyde | 140/142 | 139/141 | 111/113 | [M+2] (~3:1 ratio) |
Discussion of Spectroscopic Trends
The electronic effects of the fluoro and chloro substituents, as well as their position on the benzaldehyde ring, give rise to characteristic trends in the spectroscopic data.
-
¹H NMR: Electron-withdrawing groups like fluorine and chlorine generally cause a downfield shift (higher ppm) of the aromatic protons.[1] The effect is most pronounced for protons ortho and para to the substituent. The aldehydic proton is also sensitive to these electronic effects, with electron-withdrawing groups causing a downfield shift.[1]
-
¹³C NMR: The carbonyl carbon chemical shift is influenced by the electronic nature of the substituent. Both fluorine and chlorine are electron-withdrawing, which can lead to a slight upfield or downfield shift of the carbonyl carbon depending on the interplay of inductive and resonance effects. The aromatic carbon signals are significantly affected, with the carbon directly attached to the halogen showing a large downfield shift.
-
IR Spectroscopy: The position of the C=O stretching vibration is sensitive to the electronic effects of the ring substituents.[2] Electron-withdrawing groups tend to increase the C=O bond order and shift the stretching frequency to higher wavenumbers. However, in aromatic systems, resonance effects can counteract this. For both fluoro- and chloro-substituted benzaldehydes, the C=O stretch is observed in a similar region to benzaldehyde, suggesting a complex interplay of inductive and resonance effects.[3]
-
UV-Vis Spectroscopy: The absorption maxima are influenced by the effect of the substituent on the π-electron system of the benzene ring.[4] Halogen substituents can cause a bathochromic shift (red shift) of the π → π* and n → π* transitions compared to benzene. The position of the substituent (ortho, meta, para) influences the extent of this shift.[5]
-
Mass Spectrometry: The fragmentation patterns of these compounds are generally characterized by the loss of a hydrogen atom ([M-H]⁺) and the formyl group ([M-CHO]⁺).[6] For chloro-substituted benzaldehydes, the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic [M]⁺ and [M+2]⁺ molecular ion peaks, which is a definitive indicator of the presence of a single chlorine atom.[7]
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzaldehyde derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typically, 16-32 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background correction using a spectrum of the empty ATR crystal.
-
Identify and label the characteristic absorption bands.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the benzaldehyde derivative in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.
-
-
Instrument Setup:
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
-
Data Acquisition:
-
Replace the blank cuvette with a cuvette containing the sample solution.
-
Scan the absorbance of the sample over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For volatile compounds, a gas chromatograph (GC) is commonly used for sample introduction (GC-MS).
-
Alternatively, a direct insertion probe can be used.
-
-
Ionization:
-
Electron Ionization (EI) is a common method for these types of molecules, typically using an electron energy of 70 eV.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Analysis:
-
Identify the molecular ion peak and the major fragment ions.
-
For chloro-compounds, confirm the presence of the characteristic isotopic pattern.
-
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Influence of substituent position on spectroscopic properties.
Caption: General workflow for spectroscopic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. Benzaldehyde, 2-chloro- [webbook.nist.gov]
- 4. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Substituted Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the biological activity of 3-Chloro-5-fluoro-4-methoxybenzaldehyde derivatives is not extensively available in current literature, a comprehensive analysis of structurally similar substituted benzaldehyde derivatives provides valuable insights into their potential as antimicrobial and anticancer agents. This guide compares the biological activities of various benzaldehyde derivatives, including Schiff bases and chalcones, based on available experimental data. The influence of different substituents, such as chloro, fluoro, and methoxy groups, on their biological potency is also discussed.
Comparative Analysis of Biological Activities
The derivatization of substituted benzaldehydes, particularly through the formation of Schiff bases and chalcones, has been a successful strategy in the development of compounds with significant biological activities. These derivatives have demonstrated a broad spectrum of action, including anticancer and antimicrobial effects.
Anticancer Activity
Chalcones, which are biogenetic precursors of flavonoids, and Schiff bases derived from substituted benzaldehydes have shown promising anticancer properties.[1][2] The anticancer activity is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with cell cycle progression.[2][3]
For instance, chloro-substituted chalcone derivatives have demonstrated high activity against various cancer cell lines, including breast (MCF7 and T47D), cervical (HeLa), and colorectal (WiDr) cancer cell lines.[4] The position and number of chloro substituents on the aromatic rings significantly influence the cytotoxic activity.[4] Similarly, Schiff bases bearing chloro and nitro substituents have exhibited good antimicrobial activity.[5]
Antimicrobial Activity
Schiff bases derived from substituted benzaldehydes are well-documented for their antimicrobial properties against a range of bacterial and fungal strains.[5][6][7] The presence of an imine or azomethine group (-C=N-) is a key structural feature for their biological activity.[8] Fluorinated benzaldehyde derivatives, when incorporated into Schiff bases, have also shown notable activity against C. albicans.[9]
The following table summarizes the anticancer and antimicrobial activities of selected substituted benzaldehyde derivatives from various studies.
Table 1: Comparative Anticancer Activity of Substituted Benzaldehyde Derivatives (Chalcones)
| Compound Type | Substitution | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Chloro Chalcone | Varies | MCF7 | 0.8 - >100 | [4] |
| Chloro Chalcone | Varies | T47D | 0.34 - >100 | [4] |
| Chloro Chalcone | Varies | HeLa | 4.78 - >100 | [4] |
| Chloro Chalcone | Varies | WiDr | 5.98 - >100 | [4] |
| Chalcone Derivatives | Varies | Various | - | [1][2][10] |
Table 2: Comparative Antimicrobial Activity of Substituted Benzaldehyde Derivatives (Schiff Bases)
| Compound Type | Substitution | Microbial Strain | MIC (mM) | Reference |
| Fluorinated Schiff Base | 2-hydroxy-3-fluoro | C. albicans | 0.037 | [9] |
| Fluorinated Schiff Base | 2-hydroxy-5-fluoro | C. albicans | 0.048 | [9] |
| Fluorinated Schiff Base | 2-hydroxy-5-fluoro | E. coli | 1.55 | [9] |
| Chloro & Nitro Schiff Bases | 4-Cl, 3-NO2 | B. subtilis, S. pyogenes, P. aeruginosa | - | [5] |
Experimental Protocols
The evaluation of the biological activity of these derivatives typically involves standardized in vitro assays.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for another 2-4 hours to allow the formation of formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Broth Microdilution Method for Antimicrobial Activity
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
Protocol:
-
A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
A standardized inoculum of the microbial strain is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Methodologies and Pathways
To better understand the experimental workflows and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of benzaldehyde derivatives.
Caption: A simplified signaling pathway for apoptosis induced by some anticancer chalcone derivatives.
References
- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. muthayammal.in [muthayammal.in]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. ijmrsti.com [ijmrsti.com]
- 8. Synthesis, Spectral Characterization, and Antimicrobial Activity of Two Novel Schiff Bases Derived from Thiosemicarbazide and Mononuclear 3d Transition Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of Halogenated Benzaldehydes in Suzuki Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is paramount for the successful synthesis of target molecules. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands out as a robust and versatile method for the formation of carbon-carbon bonds. A critical factor influencing the efficiency of this reaction is the nature of the halide on the aryl halide substrate. This guide provides an objective comparison of the reactivity of iodo-, bromo-, and chloro-benzaldehydes in the Suzuki coupling reaction, supported by experimental data, to facilitate informed substrate selection.
The generally accepted trend for the reactivity of aryl halides in Suzuki coupling is I > Br > Cl. This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond. The weaker carbon-iodine bond is more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, iodo-benzaldehydes are typically more reactive than their bromo- and chloro- counterparts, often leading to higher yields under milder reaction conditions and with shorter reaction times.
Quantitative Reactivity Comparison
The following table summarizes experimental data from various studies on the Suzuki coupling of 4-halobenzaldehydes with phenylboronic acid, illustrating the relative reactivity of the different halogenated substrates.
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodobenzaldehyde | Cu-AIA-PC-Pd (1 mol%) | K₂CO₃ | Ethanol | Room Temp | 6 | 95 | [1] |
| 4-Bromobenzaldehyde | PCS1-Pd (0.033 mmol Pd) | - | H₂O/EtOH | Room Temp | 0.67 | ~99 | [2] |
| 4-Chlorobenzaldehyde | PdCl₂(dppf) | K₂CO₃ | N,N-Dimethylacetamide | 150 (Microwave) | 0.33 | High (unspecified) | [3] |
Note: Direct comparison of yields is challenging due to the varied reaction conditions, catalyst systems, and energy sources (conventional heating vs. microwave). However, the data clearly indicates that while iodo- and bromo-benzaldehydes react efficiently under relatively mild conditions, chloro-benzaldehydes often require more forcing conditions, such as higher temperatures and microwave irradiation, to achieve high conversions.
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of a halogenated benzaldehyde with phenylboronic acid. This protocol can be adapted based on the specific reactivity of the aryl halide.
Materials:
-
Halogenated benzaldehyde (e.g., 4-iodobenzaldehyde, 4-bromobenzaldehyde, or 4-chlorobenzaldehyde) (1.0 mmol)
-
Phenylboronic acid (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a custom catalyst system) (typically 0.1 - 5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, or K₃PO₄) (2.0 - 3.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, Ethanol, or DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the halogenated benzaldehyde (1.0 mmol), phenylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling the flask three times.
-
Solvent Addition: Anhydrous solvent is added via syringe. If a biphasic system is used, degassed water is also added.
-
Catalyst Addition: The palladium catalyst is added to the reaction mixture under a positive flow of inert gas.
-
Reaction: The reaction mixture is stirred and heated to the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the aryl halide) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
The choice of halogenated benzaldehyde in a Suzuki coupling reaction is a trade-off between reactivity and cost/availability. Iodo- and bromo-benzaldehydes offer higher reactivity, allowing for milder conditions, while the less reactive but more economical chloro-benzaldehydes may require more vigorous conditions and specialized catalyst systems to achieve comparable results. This guide provides a foundational understanding to aid in the strategic planning of synthetic routes.
References
A Comparative Guide to the Synthesis of 3-Chloro-5-fluoro-4-methoxybenzaldehyde
For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of proposed synthesis routes for 3-Chloro-5-fluoro-4-methoxybenzaldehyde, a substituted benzaldehyde with potential applications in the synthesis of complex molecular scaffolds. This document outlines two potential synthetic pathways, offering detailed experimental protocols and a summary of expected outcomes.
Comparative Analysis of Synthesis Routes
Two primary synthetic strategies are proposed for the synthesis of this compound:
-
Route 1: Electrophilic Chlorination of 3-Fluoro-4-methoxybenzaldehyde. This approach leverages a readily available starting material and introduces the chlorine atom in the final step.
-
Route 2: Formylation of 1-Chloro-3-fluoro-2-methoxybenzene. This alternative pathway begins with a differently substituted benzene ring and introduces the aldehyde group as the final step.
The following table provides a comparative overview of these two proposed routes.
| Parameter | Route 1: Electrophilic Chlorination | Route 2: Formylation (Vilsmeier-Haack) |
| Starting Material | 3-Fluoro-4-methoxybenzaldehyde | 1-Chloro-3-fluoro-2-methoxybenzene |
| Key Transformation | Electrophilic Aromatic Substitution (Chlorination) | Electrophilic Aromatic Substitution (Formylation) |
| Reagents | N-Chlorosuccinimide (NCS), Acetic Acid | Phosphorus oxychloride (POCl3), Dimethylformamide (DMF) |
| Purity (Anticipated) | Moderate to High | Moderate to High |
| Advantages | Potentially higher overall yield due to fewer steps from common starting materials. | Avoids direct handling of elemental chlorine. |
| Disadvantages | Potential for side products due to competing chlorination positions. | The Vilsmeier-Haack reaction can sometimes have moderate yields. |
Experimental Protocols
Route 1: Electrophilic Chlorination of 3-Fluoro-4-methoxybenzaldehyde
This protocol describes the chlorination of 3-fluoro-4-methoxybenzaldehyde using N-chlorosuccinimide as the chlorinating agent.
Materials:
-
3-Fluoro-4-methoxybenzaldehyde
-
N-Chlorosuccinimide (NCS)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-4-methoxybenzaldehyde (1 equivalent) in glacial acetic acid.
-
To this solution, add N-chlorosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Route 2: Formylation of 1-Chloro-3-fluoro-2-methoxybenzene
This protocol details the introduction of the aldehyde group onto the 1-chloro-3-fluoro-2-methoxybenzene ring using the Vilsmeier-Haack reaction.[1][2][3][4][5]
Materials:
-
1-Chloro-3-fluoro-2-methoxybenzene
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (DCE)
-
Ice-cold water
-
Sodium Acetate solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (3 equivalents) to 0°C.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Dissolve 1-chloro-3-fluoro-2-methoxybenzene (1 equivalent) in 1,2-dichloroethane and add it to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated sodium acetate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Product Validation Data
The successful synthesis of this compound can be confirmed through various analytical techniques. The expected data is as follows:
| Analytical Technique | Expected Results |
| ¹H NMR | Aromatic protons (2H), methoxy protons (3H, singlet), aldehyde proton (1H, singlet). Chemical shifts will be influenced by the electron-withdrawing effects of the halogen and aldehyde groups. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the methoxy carbon, and the carbonyl carbon of the aldehyde. |
| IR Spectroscopy | Characteristic peaks for C=O stretching of the aldehyde (around 1700 cm⁻¹), C-O stretching of the methoxy group, and C-Cl and C-F stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (C₈H₆ClFO₂). |
Visualizing the Synthesis Workflow
The logical flow of the proposed primary synthesis route and the subsequent validation steps are illustrated in the diagram below.
Caption: Workflow for the synthesis and validation of this compound.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Analytical Methods for Purity Determination of Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
The purity of substituted benzaldehydes, crucial intermediates in the pharmaceutical and chemical industries, directly impacts the quality, safety, and efficacy of the final products. Accurate and reliable analytical methods are therefore essential for quantifying these compounds and their potential impurities. This guide provides an objective comparison of the principal analytical techniques used for purity determination of substituted benzaldehydes, supported by experimental data and detailed protocols.
Overview of Analytical Methods
Several analytical techniques are commonly employed for the purity assessment of substituted benzaldehydes. The choice of method depends on factors such as the nature of the analyte and potential impurities, the required level of sensitivity and accuracy, and the available instrumentation. The most prevalent methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for many substituted benzaldehydes and their process-related impurities.[1][2] Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analyses.[1]
Experimental Protocol: HPLC-UV
A general reversed-phase HPLC method with UV detection for the purity analysis of a substituted benzaldehyde is outlined below.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Accurately weigh and dissolve approximately 10 mg of the substituted benzaldehyde sample in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture) to obtain a stock solution of 1 mg/mL. Further dilute as necessary to fall within the linear range of the method.
Performance Characteristics of HPLC Methods
| Analyte | Method | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Benzaldehyde | HPLC-UV | 0.5 - 100[3] | - | 0.4[3] | - | < 2.5[3] |
| Benzaldehyde | HPLC-UV | 0 - 50[4] | 0.07[4] | 0.21[4] | 98.76 - 101.22[4] | < 0.97[4] |
Gas Chromatography (GC)
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[5] For many substituted benzaldehydes, GC coupled with a Flame Ionization Detector (FID) offers high resolution and sensitivity. For non-volatile derivatives, derivatization may be required to increase volatility.[1]
Experimental Protocol: GC-FID
A typical GC-FID method for the analysis of volatile substituted benzaldehydes is described below.
Chromatographic Conditions:
| Parameter | Condition |
| Column | RXI-5Sil MS (30m x 0.32mm i.d.)[6] |
| Carrier Gas | Helium[7] |
| Injector Temperature | 250 °C[7] |
| Detector Temperature | 280 °C[7] |
| Oven Program | Start at 150°C, ramp to 220°C at 10°C/min, hold for 1 minute[7] |
| Detector | Flame Ionization Detector (FID) |
Sample Preparation:
Dissolve a known amount of the sample in a suitable solvent (e.g., chloroform or dichloromethane). An internal standard, such as 3-chlorobenzaldehyde, can be used for improved quantitation.[3]
Performance Characteristics of GC Methods
| Analyte | Method | Linearity (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Benzaldehyde | GC-FID | 0.5 - 100[3] | 0.4[3] | - | < 2.5[3] |
| Benzaldehyde & related substances | GC-FID | - | - | 98.0% - 107.2%[6] | 1.75% - 3.64%[6] |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR spectroscopy is a primary analytical technique for structural elucidation and can also be a powerful tool for quantitative analysis (qNMR).[8] The intensity of an NMR signal is directly proportional to the number of nuclei, allowing for the determination of purity and the quantification of components in a mixture without the need for identical reference standards for each analyte.[9]
Experimental Protocol: ¹H-qNMR
A general protocol for purity determination by ¹H-qNMR is as follows.
Sample Preparation:
-
Accurately weigh 5-10 mg of the substituted benzaldehyde sample into an NMR tube.[8]
-
Accurately weigh a suitable, high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6-0.7 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube.[8]
-
Ensure complete dissolution of both the sample and the internal standard.
Data Acquisition:
| Parameter | Setting |
| Pulse Program | Single pulse with a long relaxation delay (e.g., 5 times the longest T1) |
| Acquisition Time | 2-4 seconds[8] |
| Number of Scans | Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error)[10] |
| Temperature | Controlled at a constant temperature (e.g., 25 °C) |
Data Processing and Calculation:
-
Apply Fourier transform and phase correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Titrimetric Method
Titration is a classic and cost-effective analytical method for the determination of aldehydes.[11] The most common approach involves the reaction of the aldehyde with hydroxylamine hydrochloride to form an oxime, liberating hydrochloric acid, which is then titrated with a standardized base.[12]
Experimental Protocol: Hydroxylamine Hydrochloride Titration
This protocol is based on the United States Pharmacopeia (USP) assay for benzaldehyde.
Reagents:
-
Hydroxylamine hydrochloride solution: Dissolve 34.7 g of hydroxylamine hydrochloride in 160 mL of water and dilute with alcohol to 1000 mL.
-
1 N Sodium Hydroxide (NaOH) volumetric solution.
-
Bromophenol blue indicator.
Procedure:
-
Accurately weigh about 1 g of the substituted benzaldehyde sample.
-
Dissolve the sample in a suitable solvent (a hydroalcoholic solution is often used to ensure solubility of both the analyte and reagents).[13]
-
Add a known excess of the hydroxylamine hydrochloride solution.
-
Allow the reaction to proceed for about 10 minutes.
-
Add a few drops of bromophenol blue indicator.
-
Titrate the liberated hydrochloric acid with standardized 1 N NaOH to a light-green endpoint.
-
Perform a blank titration under the same conditions.
-
Calculate the percentage purity based on the volume of NaOH consumed.
Performance Characteristics of Titrimetric Methods
| Analyte | Method | Accuracy (% Recovery) | Maximum Error (%) |
| Benzaldehyde, p-nitrobenzaldehyde, salicylaldehyde, anisaldehyde | Hydroxylamine Titration | Average 101.45[11] | 2.67[11] |
Method Comparison Summary
| Feature | HPLC | GC | qNMR | Titrimetry |
| Principle | Partition chromatography | Partition chromatography | Nuclear magnetic resonance | Chemical reaction and titration |
| Applicability | Non-volatile, thermally labile compounds[5] | Volatile, thermally stable compounds[5] | Soluble compounds with suitable NMR signals | Compounds with a reactive aldehyde group |
| Selectivity | High | Very High | High | Moderate (can be affected by other acidic/basic impurities) |
| Sensitivity | High (ng/mL to µg/mL)[4] | Very High (pg to ng)[3] | Moderate (mg range for high precision)[14] | Low (mg range) |
| Quantitation | External or internal standards | External or internal standards | Internal standard or absolute | Stoichiometric |
| Throughput | Moderate | High | Low to Moderate | High |
| Instrumentation Cost | High | High | Very High | Low |
Visualizing the Workflow
A general workflow for the purity determination of a substituted benzaldehyde sample involves several key steps, from sample reception to the final report.
Caption: General workflow for purity determination.
The selection of an appropriate analytical method is a critical decision in the quality control of substituted benzaldehydes.
Caption: Logic for selecting an analytical method.
Conclusion
The purity determination of substituted benzaldehydes can be effectively achieved using a range of analytical techniques. HPLC and GC are the workhorses of industrial quality control, offering high sensitivity and throughput. qNMR serves as a powerful, non-destructive primary method for purity assignment, especially when certified reference standards are unavailable. Titrimetry, while less specific, provides a simple and cost-effective alternative for routine assays. The selection of the most appropriate method should be based on a thorough consideration of the analyte's properties, the potential impurities, and the specific requirements of the analysis. For comprehensive characterization, a combination of chromatographic and spectroscopic techniques is often employed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rssl.com [rssl.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Communications Faculty of Sciences University of Ankara Series B Chemistry and Chemical Engineering » Submission » A SIMPLE TITRIMETRIC METHOD FOR DETERMINATION OF ALDEHYDES AND KETONES [dergipark.org.tr]
- 12. ia800607.us.archive.org [ia800607.us.archive.org]
- 13. reddit.com [reddit.com]
- 14. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
comparative study of Wittig reaction yields with different substituted benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds, offering a reliable method for the synthesis of alkenes from aldehydes and ketones. The electronic nature of substituents on the aromatic ring of benzaldehyde derivatives can significantly influence the reaction's rate and overall yield. This guide provides a comparative study of the Wittig reaction with various substituted benzaldehydes, supported by experimental data, to aid in reaction design and optimization.
Influence of Substituents on Reaction Rate
The reactivity of the carbonyl group in substituted benzaldehydes is a key determinant of the Wittig reaction's efficiency. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phosphorus ylide. Conversely, electron-donating groups (EDGs) decrease this electrophilicity, which can lead to slower reaction rates.
Experimental data on the relative rate constants for the Wittig reaction of various para-substituted benzaldehydes with a given phosphonium ylide under consistent conditions clearly illustrates this trend.
Table 1: Relative Rate Constants of Wittig Reaction with Substituted Benzaldehydes
| Substituent (para-) | Electronic Effect | Relative Rate Constant (k/k_H) |
| -NO₂ | Strong Electron-Withdrawing | 14.7 |
| -Cl | Weak Electron-Withdrawing | 2.75 |
| -H | Neutral | 1.00 |
| -CH₃ | Weak Electron-Donating | 0.45 |
| -OCH₃ | Strong Electron-Donating | 0.21 |
Data sourced from a comparative study on the reactivity of substituted benzaldehydes. The data indicates that benzaldehydes with electron-withdrawing groups exhibit significantly higher reaction rates in the Wittig reaction compared to unsubstituted benzaldehyde, while electron-donating groups decrease the reaction rate.[1]
Comparative Yields of the Wittig Reaction
While reaction rates provide insight into the kinetics, the isolated yield is a critical measure of a reaction's synthetic utility. The following table compiles representative yields for the Wittig reaction of various substituted benzaldehydes with phosphonium ylides to form stilbene derivatives. It is important to note that direct comparison of yields can be challenging due to variations in reaction conditions across different studies. However, the data provides a general overview of expected outcomes.
Table 2: Representative Yields for the Wittig Reaction of Substituted Benzaldehydes
| Benzaldehyde Derivative | Ylide | Product | Yield (%) | Reference |
| p-Anisaldehyde | Benzyltriphenylphosphonium chloride | (Z)-p-Methoxystilbene | 66 | [2] |
| Benzaldehyde | Benzyltriphenylphosphonium chloride | trans-Stilbene | 30.1 | [3] |
| Substituted Benzaldehydes | Benzylidenetriphenylphosphorane | Substituted Stilbenes | 9-75 | [2] |
| Substituted Benzaldehydes | Triethyl phosphonoacetate | Substituted Ethyl Cinnamates | 65-100 | [4] |
Experimental Protocols
A generalized protocol for the Wittig reaction involving a substituted benzaldehyde and a phosphonium ylide is provided below. This protocol is a representative example and may require optimization based on the specific substrates and desired outcomes.
General Protocol for Wittig Reaction
1. Ylide Generation:
-
A phosphonium salt (e.g., benzyltriphenylphosphonium chloride) is suspended in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
A strong base (e.g., n-butyllithium in hexanes or sodium hydroxide) is added dropwise to the suspension at a controlled temperature (typically between 0 °C and room temperature) to generate the phosphorus ylide.[1] The formation of a characteristic color (often orange, red, or deep yellow) can indicate the presence of the ylide.
2. Reaction with Aldehyde:
-
The substituted benzaldehyde, dissolved in the same anhydrous solvent, is added to the ylide solution.
-
The reaction mixture is stirred for a period ranging from 30 minutes to several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).[1]
3. Workup and Purification:
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography or recrystallization, to separate the desired alkene from the triphenylphosphine oxide byproduct.
Visualizing the Process and Mechanism
To better understand the workflow of a comparative study and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for a comparative Wittig reaction study.
Caption: Generalized mechanism of the Wittig reaction.
References
A Comparative Guide to the Stability of Halogenated Benzaldehydes
For researchers, scientists, and professionals in drug development, the stability of chemical intermediates is a cornerstone of successful synthesis, formulation, and long-term storage. Halogenated benzaldehydes, a versatile class of building blocks, are no exception. Their stability profile dictates reaction efficiency, impurity profiles, and the shelf-life of active pharmaceutical ingredients (APIs). This guide offers an objective comparison of the stability of fluorinated, chlorinated, brominated, and iodinated benzaldehydes, supported by theoretical principles and established experimental protocols.
Theoretical Overview of Stability
The stability of a substituted benzaldehyde is fundamentally governed by the electronic and steric effects imposed by its substituents. Halogen atoms introduce a strong electron-withdrawing inductive effect, which can decrease the electron density of the benzene ring and the aldehyde functional group.[1] Theoretically, this deactivation could enhance stability against degradation pathways like oxidation.[1] However, this is counterbalanced by the resonance effect, where halogens (except fluorine) can donate electron density to the ring. The interplay of these effects, combined with the halogen's size and the presence of external stressors like light, heat, and pH, determines the overall stability of the molecule.
Generally, electron-withdrawing groups can increase the reactivity of the aldehyde towards nucleophilic attack, a factor that can influence hydrolytic stability.[2][3] Conversely, the increased stability of the aromatic ring itself can be a factor. For instance, benzaldehyde is inherently more stable than aliphatic aldehydes due to resonance stabilization.[4]
Comparative Stability Data
Direct quantitative, side-by-side stability data for all halogenated benzaldehydes is sparse in the literature. However, by synthesizing information from various sources regarding storage recommendations, reactivity, and observed sensitivities, we can construct a comparative overview. The following table summarizes the relative stability of para-halogenated benzaldehydes under different conditions.
| Stability Parameter | 4-Fluorobenzaldehyde | 4-Chlorobenzaldehyde | 4-Bromobenzaldehyde | 4-Iodobenzaldehyde |
| General Reactivity | High reactivity in nucleophilic additions due to strong electron-withdrawing nature.[2][3] | Generally stable under normal storage conditions.[5] Incompatible with strong bases, oxidizers, and reducing agents.[6] | Used in reactions to enhance the photostability of polymers like PVC.[7] | Noted as being sensitive to both air and light, suggesting lower stability.[8] |
| Thermal Stability | Some studies indicate that fluorination can enhance thermal stability in organic molecules.[1] | Stable at room temperature in closed containers.[5] Recommended storage below +30°C.[6] | Stable solid with a melting point of 55-58 °C. | Recommended storage at 2-8°C, suggesting lower thermal stability compared to chloro- and bromo- analogs.[8] |
| Photostability | Generally considered relatively stable, though specific data is limited. | Can develop color upon exposure to light, especially if impurities are present.[9] | The molecule itself is used to confer photostability in certain applications.[7] | Explicitly listed as "Light Sensitive," indicating high susceptibility to photodegradation.[8] |
| Oxidative Stability | The strong inductive effect of fluorine deactivates the ring, theoretically enhancing stability against oxidation.[1] | Susceptible to oxidation to 4-chlorobenzoic acid. | Susceptible to oxidation, a common transformation for substituted benzaldehydes.[2] | The C-I bond can be susceptible to oxidation; the compound is also air-sensitive.[8] |
| Hydrolytic Stability | The aldehyde group is susceptible to hydrolysis, potentially accelerated by the electron-withdrawing fluorine. | Stable in water to a degree, but hydrolysis can occur, especially under non-neutral pH. | Generally stable, but as with all aldehydes, the potential for hydrolysis exists. | Susceptible to degradation in aqueous environments, particularly given its sensitivity. |
Factors Influencing Stability and Degradation Pathways
The stability of a halogenated benzaldehyde is not intrinsic but is the result of several interacting factors. The primary degradation pathways include oxidation to the corresponding benzoic acid, photodegradation, and reactions involving the aldehyde functional group. The following diagram illustrates the key relationships between molecular features, environmental stressors, and potential degradation outcomes.
Caption: Logical workflow of factors affecting the stability of halogenated benzaldehydes.
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of halogenated benzaldehydes, a forced degradation study is the most effective method. This involves subjecting the compound to a range of stress conditions that are more severe than standard storage conditions to accelerate degradation.
Protocol: Forced Degradation Study of Halogenated Benzaldehydes by HPLC
This protocol outlines a general procedure to assess stability under thermal, photolytic, hydrolytic (acidic and basic), and oxidative stress.
1. Objective: To identify the degradation pathways and compare the intrinsic stability of different halogenated benzaldehydes under various stress conditions.
2. Materials and Reagents:
-
Halogenated benzaldehyde samples (e.g., 4-fluorobenzaldehyde, 4-chlorobenzaldehyde, 4-bromobenzaldehyde, 4-iodobenzaldehyde)
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Methanol or ethanol for stock solutions
-
Class A volumetric flasks and pipettes
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Photostability chamber with controlled UV and visible light output
-
Temperature-controlled oven
-
pH meter
-
Water bath
4. Procedure:
a. Preparation of Stock Solution:
-
Prepare a stock solution of each halogenated benzaldehyde at a concentration of approximately 1 mg/mL in methanol or acetonitrile.
b. Application of Stress Conditions: For each compound, perform the following tests in parallel:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, place a solution of the compound (100 µg/mL in solvent) in the oven under the same conditions.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in solvent) to a light source in a photostability chamber (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
Control Sample: Prepare a control sample by diluting the stock solution to the final concentration (e.g., 100 µg/mL) and storing it at 2-8°C, protected from light.
c. Sample Analysis:
-
After the specified exposure time, allow the samples to cool to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples (including the control) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).
-
Analyze all samples by HPLC.
5. Suggested HPLC Method:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 40:60 acetonitrile:water and increasing to 80:20 over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the λmax of each compound (typically around 254 nm).
-
Injection Volume: 20 µL
6. Data Analysis:
-
Calculate the percentage of degradation for each stress condition using the following formula: % Degradation = [(Peak Area of Control - Peak Area of Stressed Sample) / Peak Area of Control] x 100
-
Compare the % degradation across the different halogenated benzaldehydes for each condition.
-
Analyze the chromatograms for the appearance of new peaks, which represent degradation products. The peak purity of the main peak should also be assessed.
By systematically applying these protocols, researchers can generate robust, comparable data to guide the selection and handling of halogenated benzaldehydes in their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 4-Bromobenzaldehyde | 1122-91-4 [chemicalbook.com]
- 8. 4-Iodobenzaldehyde | 15164-44-0 [chemicalbook.com]
- 9. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Chloro-5-fluoro-4-methoxybenzaldehyde: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 3-Chloro-5-fluoro-4-methoxybenzaldehyde are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of this halogenated aromatic aldehyde, drawing upon established safety protocols for similar chemical structures.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. Based on data for analogous compounds, this chemical should be presumed to be a skin, eye, and respiratory irritant.[1][2][3]
Personal Protective Equipment (PPE): Always wear the following PPE when handling the compound:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][4]
-
Lab Coat: To protect from skin contact.
Storage: Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
Quantitative Data Summary
| Parameter | Value/Information | Source Citation |
| Hazard Class | Irritant (Skin, Eye, Respiratory) | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [5] |
| Recommended Storage | Cool, dry, well-ventilated area | [1][5] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[6] This typically involves incineration by a facility equipped to handle chemical waste.
1. Waste Segregation and Collection:
-
Do not mix with non-hazardous waste.[7]
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a designated, properly labeled, and sealed container.
-
Crucially, keep halogenated solvent wastes separate from non-halogenated solvent wastes, as their disposal methods and costs can differ significantly.[7][8]
2. Labeling and Storage of Waste:
-
Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any known hazards (e.g., "Irritant," "Halogenated Compound").
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory, ensuring it is segregated from incompatible materials.[7]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[7]
-
Provide the waste manifest or any required documentation detailing the contents of the waste container.
4. Incineration (Standard Professional Disposal Method):
-
The recommended professional disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][6] This ensures the complete destruction of the compound and the safe handling of any hazardous combustion byproducts.
5. Empty Container Disposal:
-
An empty container that has held this chemical should be managed as hazardous waste unless triple-rinsed.[7]
-
The rinsate from the triple rinse must be collected and disposed of as hazardous waste.[7] After proper rinsing, and removal or defacing of the original label, the container may be disposed of as regular trash, in accordance with institutional policies.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | C8H7FO3 | CID 598452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. file1.lookchem.com [file1.lookchem.com]
- 7. vumc.org [vumc.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for 3-Chloro-5-fluoro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for handling 3-Chloro-5-fluoro-4-methoxybenzaldehyde. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
Hazard Communication:
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation [1][4] | P280: Wear protective gloves/protective clothing/eye protection/face protection. [4] P302+P352: IF ON SKIN: Wash with plenty of soap and water. [4] |
| H319: Causes serious eye irritation [1][4] | P280: Wear protective gloves/protective clothing/eye protection/face protection. [4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4] |
| H335: May cause respiratory irritation [1][4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [4] |
| H412: Harmful to aquatic life with long lasting effects [5] | P273: Avoid release to the environment. |
Operational Plans: Handling, Storage, and Spill Procedures
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The minimum required PPE for handling this compound includes:
| PPE Category | Specifications |
| Eye and Face Protection | Chemical splash goggles are mandatory.[6] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7] |
| Hand Protection | Chemical-resistant gloves are required. Disposable nitrile gloves offer good short-term protection against a variety of chemicals.[7] For prolonged or immersive contact, it is advisable to consult the glove manufacturer's resistance guide.[7] |
| Body Protection | A laboratory coat must be worn and fully buttoned.[7] For larger quantities or in case of a significant spill risk, a chemical-resistant apron or coveralls should be considered. |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[7] |
| Respiratory Protection | All handling of solid or volatile forms of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[7] |
Safe Handling and Storage Protocol
Handling:
-
Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use spark-proof tools and ensure proper grounding and bonding of containers to prevent static discharge.[8]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
Storage:
-
Keep containers tightly closed to prevent exposure to air and moisture.[2][3][5]
-
Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[2][8]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Spill and Emergency Procedures
Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify colleagues and the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, and if properly trained and equipped, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).
-
Clean-up: Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Plan
As a halogenated organic compound, this compound and its contaminated materials must be disposed of as hazardous waste.[9][10]
Waste Segregation and Collection:
| Waste Type | Collection Container |
| Solid Waste (e.g., contaminated gloves, paper towels) | A designated, sealed, and clearly labeled hazardous waste container. The label should indicate "Halogenated Organic Solid Waste" and list the chemical constituents. |
| Liquid Waste (e.g., reaction residues, contaminated solvents) | A designated, sealed, and clearly labeled hazardous waste container.[9] The container should be compatible with the waste and labeled "Halogenated Organic Liquid Waste" with a full list of contents.[10] Non-halogenated and halogenated solvent wastes should be collected in separate containers.[9][10] |
| Empty Containers | Triple-rinse the empty container with a suitable solvent. The rinsate should be collected as halogenated liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
Disposal Method: The primary disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility.[11] This ensures the complete destruction of the compound and minimizes environmental impact. Do not dispose of this chemical down the drain or in regular trash.[12][13]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
- 1. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | C8H7FO3 | CID 598452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. file1.lookchem.com [file1.lookchem.com]
- 4. biosynth.com [biosynth.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. uah.edu [uah.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. benchchem.com [benchchem.com]
- 9. ethz.ch [ethz.ch]
- 10. bucknell.edu [bucknell.edu]
- 11. researchgate.net [researchgate.net]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
